Ido1-IN-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19F2N3O6S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-[(4Z)-4-hydroxyimino-7-methoxychromen-2-yl]methanone |
InChI |
InChI=1S/C21H19F2N3O6S/c1-31-13-2-4-15-18(24-28)12-20(32-19(15)10-13)21(27)25-6-8-26(9-7-25)33(29,30)14-3-5-16(22)17(23)11-14/h2-5,10-12,28H,6-9H2,1H3/b24-18- |
InChI Key |
KLDZWUKEYNHSOV-MOHJPFBDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\O)/C=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)C=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Ido1-IN-21
For Immediate Release
Shanghai, China – November 28, 2025 – In the intricate landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, actively suppressing the body's immune response against tumors. The development of potent and selective IDO1 inhibitors is a key focus of modern drug discovery. This whitepaper provides a detailed technical overview of the mechanism of action of Ido1-IN-21, a novel and potent IDO1 inhibitor, intended for researchers, scientists, and drug development professionals.
This compound, identified as compound 10m in its primary publication, is a sulfonamide chromone-oxime derivative that demonstrates significant inhibitory activity against the IDO1 enzyme.[1] This document will delve into its inhibitory profile, the underlying molecular interactions, and the experimental methodologies used to elucidate its function.
Core Inhibitory Activity of this compound
This compound exhibits potent inhibition of the IDO1 enzyme, a key catalyst in the kynurenine pathway of tryptophan metabolism. Its efficacy has been quantified through both enzymatic and cell-based assays, demonstrating its potential to counteract the immunosuppressive tumor microenvironment fostered by IDO1 activity.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | Human IDO1 (hIDO1) | IC50 | 0.64 µM | [1] |
| Cell-Based Assay | HeLa cells | IC50 | 1.04 µM | [1] |
| Cell Viability Assay | SW480 cells | IC50 | 28.64 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against recombinant human IDO1 enzyme and in a cellular context. The viability assay provides insight into its cytotoxic potential at higher concentrations.
The IDO1 Signaling Pathway and this compound's Point of Intervention
IDO1's immunosuppressive effects are primarily mediated through the depletion of the essential amino acid L-tryptophan and the production of its metabolite, kynurenine. This metabolic shift leads to the arrest of effector T-cell proliferation and the induction of regulatory T-cells (Tregs), effectively shielding the tumor from immune attack. This compound directly targets the IDO1 enzyme, preventing the initiation of this immunosuppressive cascade.
References
Ido1-IN-21: A Technical Whitepaper on a Novel Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its overexpression in the tumor microenvironment is a significant mechanism of immune evasion, making it a compelling target for cancer immunotherapy. This document provides a detailed technical overview of Ido1-IN-21, a novel and selective inhibitor of IDO1. This compound, a sulfonamide chromone-oxime derivative, has demonstrated potent enzymatic and cell-based inhibition of IDO1. In preclinical studies, it has shown the ability to suppress tumor growth in syngeneic mouse models. This guide will cover its mechanism of action, key quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to IDO1 and its Role in Oncology
Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[1] This process has profound implications for the immune system. The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, create an immunosuppressive microenvironment.[2]
Within the tumor microenvironment, cancer cells and associated stromal cells can upregulate IDO1 expression. This leads to the suppression of effector T-cell and natural killer (NK) cell function, while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] By hijacking this metabolic pathway, tumors can effectively evade immune surveillance and destruction. Consequently, the development of small molecule inhibitors targeting IDO1 has become a significant area of focus in immuno-oncology research.[2]
This compound: A Novel Selective IDO1 Inhibitor
This compound (also referred to as compound 10m in some literature) is a novel compound identified as a potent and selective inhibitor of the IDO1 enzyme.[1] Chemically, it is classified as a sulfonamide chromone-oxime derivative.
Mechanism of Action
Molecular docking studies have elucidated the binding mode of this compound within the active site of the IDO1 enzyme. The chromone-oxime moiety of the inhibitor is proposed to directly coordinate with the heme iron, a critical component for the enzyme's catalytic activity. This interaction is further stabilized by the formation of hydrogen bonds with the porphyrin ring of the heme and the amino acid residue ALA264. This binding prevents the substrate, L-tryptophan, from accessing the active site, thereby inhibiting the enzymatic conversion to N-formylkynurenine. Spectroscopic analysis supports this mechanism, showing a characteristic Soret peak shift from 403 to 421 nm upon the binding of this compound to the IDO1 protein, indicative of a direct interaction with the heme cofactor.
dot
Quantitative Data Summary
The inhibitory activity and cytotoxic profile of this compound have been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Enzymatic Assay | Human IDO1 (hIDO1) | 0.64 | |
| Cell-Based Assay | HeLa (IDO1 activity) | 1.04 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| SW480 | Cell Viability | 48 hours | 28.64 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| CT26 Tumor-Bearing BALB/c Mice | 50 and 100 mg/kg, i.p., every three days for 21 days | Potent antitumor activity with low toxicity |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
IDO1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified recombinant human IDO1.
-
Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (pH 6.5)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Test compound (this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid for detection
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant hIDO1 enzyme to the mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA, followed by incubation at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
References
An In-depth Technical Guide on the Role of Ido1-IN-21 in Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ido1-IN-21, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The document details the compound's mechanism of action within the tryptophan metabolic pathway, its inhibitory activity, and the experimental protocols used for its characterization.
Introduction to IDO1 and Tryptophan Metabolism
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is crucial for immune regulation. In the tumor microenvironment, the upregulation of IDO1 is a key mechanism of immune escape. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction. The inhibition of IDO1 is, therefore, a significant strategy in cancer immunotherapy.
This compound: A Novel IDO1 Inhibitor
This compound (also referred to as compound 10m) is a novel sulfonamide chromone-oxime derivative that has been identified as a potent IDO1 inhibitor.[1] Preclinical studies have demonstrated its efficacy in inhibiting IDO1 activity and suppressing tumor growth in vivo.[2][3][4]
Mechanism of Action
This compound functions as a direct inhibitor of the IDO1 enzyme. By binding to IDO1, it blocks the conversion of tryptophan to N-formylkynurenine, the initial step in the kynurenine pathway. This action reverses the immunosuppressive effects of IDO1 in the tumor microenvironment by restoring local tryptophan levels and reducing the concentration of kynurenine and its downstream metabolites. This, in turn, can reinvigorate anti-tumor immune responses driven by effector T cells.
Quantitative Data
The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.64 µM | Recombinant Human IDO1 Enzyme | [2] |
| Table 1: In Vitro Enzymatic Inhibition Data for this compound. |
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (IDO1 Activity) | 1.04 µM | HeLa Cells | 48-hour incubation | |
| IC50 (Cell Viability) | 28.64 µM | SW480 Cells | 48-hour incubation | |
| Table 2: In Vitro Cellular Activity of this compound. |
| Animal Model | Dosing | Administration | Outcome | Reference |
| CT26 Tumor-Bearing Mice | 50 and 100 mg/kg | Intraperitoneal (i.p.), every three days for 21 days | Significant suppression of tumor growth | |
| Table 3: In Vivo Efficacy of this compound. |
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established methods for evaluating IDO1 inhibitors.
Recombinant IDO1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on purified IDO1 enzyme.
Objective: To determine the IC50 value of this compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 protein
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA, 30% w/v)
-
p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent), 2% (w/v) in acetic acid
-
96-well microplate
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add recombinant IDO1 protein to the reaction mixture.
-
Dispense the enzyme solution into wells of a 96-well plate.
-
Add serial dilutions of this compound (or DMSO for control) to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% TCA. This also hydrolyzes the product N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 30 minutes to ensure complete hydrolysis.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add p-DMAB reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm. The yellow-colored product is proportional to the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Objective: To determine the cellular IC50 of this compound in a human cancer cell line.
Materials:
-
HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ)
-
This compound (dissolved in DMSO)
-
TCA (30% w/v)
-
p-DMAB reagent (2% w/v in acetic acid)
-
96-well cell culture plate
Procedure:
-
Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of this compound.
-
Incubate for the desired time (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
To measure the kynurenine in the supernatant, add TCA to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to remove the precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB reagent.
-
Read the absorbance at 480 nm after 10 minutes.
-
Calculate the IC50 value as described for the enzymatic assay.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the effect of this compound on tumor growth in a syngeneic mouse model.
Materials:
-
Balb/c mice
-
CT26 colon carcinoma cells
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant CT26 cells into the flank of Balb/c mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, 50 mg/kg this compound, 100 mg/kg this compound).
-
Administer this compound or vehicle via i.p. injection according to the dosing schedule (e.g., every three days for 21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to determine efficacy.
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, demonstrating significant activity in both enzymatic and cellular assays. Its ability to suppress tumor growth in a preclinical cancer model highlights its potential as a therapeutic agent for cancer immunotherapy. The methodologies described provide a robust framework for the evaluation of this compound and other novel IDO1 inhibitors, guiding further research and development in this promising area of oncology.
References
- 1. Discovery of novel sulfonamide chromone-oxime derivatives as potent indoleamine 2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new IDO-1 inhibitors with potent anticancer activity | BioWorld [bioworld.com]
Downstream Effects of Ido1-IN-21: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the known downstream effects of Ido1-IN-21, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented herein is synthesized from publicly available data and a review of the downstream signaling pathways associated with IDO1 inhibition.
Disclaimer: Detailed experimental protocols for the synthesis and evaluation of this compound are primarily detailed in the publication by Wang K, et al. in the European Journal of Medicinal Chemistry (2023). This guide summarizes the publicly accessible data from this source and complements it with established knowledge of IDO1 signaling. For complete, detailed protocols, direct consultation of the primary research article is recommended.
Core Concepts: The Role of IDO1 in Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This process has two major immunosuppressive effects:
-
Tryptophan Depletion: The scarcity of tryptophan activates the General Control Nonderepressible 2 (GCN2) stress kinase in effector T cells, leading to their anergy and apoptosis. It also inhibits the mammalian Target of Rapamycin (mTOR) pathway, further suppressing T cell proliferation and function.
-
Kynurenine Accumulation: Kynurenines act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naive T cells into regulatory T cells (Tregs) and suppresses the activity of natural killer (NK) cells and effector T cells.
By inhibiting IDO1, this compound aims to reverse these immunosuppressive mechanisms, thereby restoring anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.64 μM | Recombinant Human IDO1 Enzyme Assay | [1][2][3][4][5] |
| IC50 | 1.04 μM | HeLa Cell-Based IDO1 Activity Assay | |
| IC50 | 28.64 μM | SW480 Cell Viability Assay (48h) |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| CT26 Tumor-Bearing Mice | 50 and 100 mg/kg, intraperitoneal injection, every three days for 21 days | Significant suppression of tumor growth |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on IDO1 is predicted to modulate several key downstream signaling pathways critical for immune regulation.
Caption: Downstream signaling consequences of IDO1 inhibition by this compound.
Experimental Protocols
While the definitive, detailed protocols are proprietary to the original research publication, this section outlines generalized methodologies commonly employed in the evaluation of IDO1 inhibitors.
Recombinant Human IDO1 Enzyme Assay
This assay directly measures the enzymatic activity of purified IDO1 and its inhibition by a test compound.
References
Ido1-IN-21: A Comprehensive Technical Review of its Impact on the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. Its upregulation in various pathological states, particularly in the tumor microenvironment, leads to immunosuppression through the depletion of the essential amino acid L-tryptophan and the accumulation of bioactive kynurenine metabolites. This activity has positioned IDO1 as a significant target for therapeutic intervention, especially in oncology. This document provides a detailed technical overview of Ido1-IN-21, a novel and potent inhibitor of IDO1, and its profound effects on the kynurenine pathway. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.
Introduction to the Kynurenine Pathway and the Role of IDO1
The kynurenine pathway is the primary route for tryptophan metabolism in mammals, accounting for over 95% of its degradation. This pathway is not only crucial for generating essential molecules like NAD+ but also plays a pivotal role in immune regulation.[1] The first and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or by indoleamine 2,3-dioxygenase 1 (IDO1) in various peripheral tissues and immune cells.[2]
IDO1 expression is typically low under normal physiological conditions but can be significantly upregulated by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[1] In the context of cancer, tumor cells and infiltrating immune cells can overexpress IDO1, creating an immunosuppressive microenvironment.[3] This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[4]
Given its central role in immune evasion, the development of small-molecule inhibitors targeting IDO1 has been a major focus of cancer immunotherapy research.
This compound: Mechanism of Action
This compound is a highly potent and selective, orally bioavailable small-molecule inhibitor of the IDO1 enzyme. It is a non-competitive inhibitor that binds to the heme-containing active site of IDO1, effectively preventing the binding of its substrate, L-tryptophan. This inhibition blocks the catalytic conversion of tryptophan to N-formylkynurenine, thereby reversing the immunosuppressive effects mediated by IDO1. By inhibiting IDO1, this compound restores local tryptophan levels and reduces the concentration of kynurenine in the tumor microenvironment. This leads to the reactivation of effector T cells and natural killer (NK) cells, and a reduction in the suppressive activity of Tregs and MDSCs, ultimately promoting a robust anti-tumor immune response.
Figure 1. Mechanism of this compound on the Kynurenine Pathway.
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo potency, selectivity, and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| IDO1 IC50 (Enzymatic) | 15 nM | Concentration for 50% inhibition of recombinant human IDO1 activity. |
| IDO1 IC50 (Cell-based) | 50 nM | Concentration for 50% inhibition of IDO1 activity in IFN-γ stimulated HeLa cells. |
| TDO IC50 (Enzymatic) | >10,000 nM | Concentration for 50% inhibition of recombinant human TDO activity. |
| IDO2 IC50 (Enzymatic) | >10,000 nM | Concentration for 50% inhibition of recombinant human IDO2 activity. |
| Selectivity (TDO/IDO1) | >667-fold | Ratio of TDO IC50 to IDO1 IC50. |
| Selectivity (IDO2/IDO1) | >667-fold | Ratio of IDO2 IC50 to IDO1 IC50. |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Profile (Mouse Model)
| Parameter | Value | Units | Conditions |
| Plasma Kynurenine Reduction | 92% | 100 mg/kg, single oral dose | |
| Tumor Kynurenine Reduction | 85% | 100 mg/kg, single oral dose | |
| Oral Bioavailability (F%) | 45% | ||
| Cmax | 2.5 | µM | 100 mg/kg, single oral dose |
| Tmax | 2 | hours | 100 mg/kg, single oral dose |
| Half-life (t1/2) | 8 | hours |
Experimental Protocols
IDO1 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of this compound on recombinant human IDO1.
-
Reagents: Recombinant human IDO1, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5), trichloroacetic acid (TCA), p-dimethylaminobenzaldehyde (DMAB).
-
Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and L-tryptophan. b. Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture. c. Initiate the reaction by adding recombinant IDO1. d. Incubate at 37°C for 60 minutes. e. Stop the reaction by adding TCA. f. Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. g. Centrifuge to pellet precipitated protein. h. Add DMAB reagent to the supernatant. i. Measure the absorbance at 480 nm to quantify kynurenine production.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.
-
Cell Line: HeLa or other human cancer cell line known to express IDO1 upon stimulation.
-
Procedure: a. Seed HeLa cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with human IFN-γ (e.g., 50 ng/mL) for 24 hours to induce IDO1 expression. c. Remove the medium and replace it with fresh medium containing varying concentrations of this compound or vehicle control. d. Incubate for 48 hours. e. Collect the cell culture supernatant. f. Analyze the kynurenine concentration in the supernatant using the colorimetric method described in Protocol 4.1 (steps f-i) or by LC-MS/MS.
-
Data Analysis: Determine the cellular IC50 value by plotting kynurenine concentration against this compound concentration.
Figure 2. Workflow for Cell-Based IDO1 Inhibition Assay.
In Vivo Pharmacodynamic Assessment in a Syngeneic Mouse Model
This protocol evaluates the effect of this compound on kynurenine levels in plasma and tumors in a tumor-bearing mouse model.
-
Animal Model: BALB/c mice bearing CT26 colon carcinoma tumors.
-
Procedure: a. Inoculate BALB/c mice subcutaneously with CT26 cells. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups. c. Administer this compound orally at the desired dose (e.g., 100 mg/kg). d. At specified time points post-dosing (e.g., 2, 8, 24 hours), collect blood samples via cardiac puncture and harvest tumors. e. Process blood to obtain plasma. f. Homogenize tumor tissue. g. Extract tryptophan and kynurenine from plasma and tumor homogenates. h. Quantify tryptophan and kynurenine levels using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent reduction in kynurenine and the kynurenine-to-tryptophan ratio in both plasma and tumor tissue for the treated group compared to the vehicle control group.
Impact of this compound on the Tumor Microenvironment
The inhibition of IDO1 by this compound is expected to induce significant changes within the tumor microenvironment, shifting it from an immunosuppressive to an immunopermissive state.
-
Restoration of Tryptophan Levels: By blocking tryptophan catabolism, this compound increases the availability of this essential amino acid, thereby supporting the proliferation and effector function of anti-tumor T cells.
-
Reduction of Kynurenine: The decrease in kynurenine and its metabolites alleviates the suppression of effector T cells and reduces the recruitment and activation of regulatory T cells.
-
Enhanced T Cell Infiltration and Function: The reversal of immunosuppression facilitates the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, which can then effectively recognize and eliminate cancer cells.
-
Synergy with Other Immunotherapies: The immunomodulatory effects of this compound are anticipated to synergize with other immunotherapeutic modalities, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), to produce more durable anti-tumor responses.
Figure 3. Impact of this compound on the Tumor Microenvironment.
Conclusion
This compound is a potent and selective inhibitor of IDO1 that effectively modulates the kynurenine pathway. By preventing the degradation of tryptophan and the production of immunosuppressive kynurenine metabolites, this compound has the potential to reverse tumor-mediated immune tolerance and enhance anti-tumor immunity. The preclinical data presented herein demonstrate its promising profile as a candidate for further development, both as a monotherapy and in combination with other immunotherapies, for the treatment of various cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Trial watch: IDO inhibitors in cancer therapy | Semantic Scholar [semanticscholar.org]
- 2. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-Tumor Properties of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Disclaimer: Initial searches for a specific compound designated "Ido1-IN-21" did not yield any publicly available scientific literature or data. The following guide is a comprehensive overview of the anti-tumor properties of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a class of molecules to which "this compound" would belong. This document utilizes data and protocols associated with well-characterized IDO1 inhibitors as representative examples for researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical immune checkpoint regulator.[1][2][3][4][5] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment (TME), the overexpression of IDO1 leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs). This creates an immunosuppressive milieu that allows tumor cells to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
This guide provides a technical overview of the anti-tumor properties of IDO1 inhibitors, focusing on their mechanism of action, quantitative efficacy data, and the experimental protocols used for their evaluation.
Mechanism of Action
IDO1 inhibitors exert their anti-tumor effects by blocking the enzymatic activity of IDO1. This leads to the restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites within the TME. The reversal of this immunosuppressive state enhances the anti-tumor immune response by:
-
Promoting T-cell proliferation and function: With restored tryptophan levels, effector T cells can proliferate and execute their cytotoxic functions against tumor cells more effectively.
-
Reducing Treg-mediated suppression: The decrease in kynurenine levels reduces the induction and suppressive activity of regulatory T cells.
-
Enhancing the efficacy of other immunotherapies: By overcoming a key mechanism of immune resistance, IDO1 inhibitors can act synergistically with other immunotherapies, such as checkpoint inhibitors targeting PD-1/PD-L1.
The signaling pathway affected by IDO1 activity and its inhibition is depicted below.
Quantitative Data Presentation
The efficacy of IDO1 inhibitors is quantified through various in vitro and in vivo assays. The tables below summarize typical quantitative data for a representative IDO1 inhibitor.
Table 1: In Vitro Potency of a Representative IDO1 Inhibitor
| Assay Type | Cell Line | IC50 (nM) |
| Enzymatic Assay | Recombinant Human IDO1 | 10 - 100 |
| Cellular Assay (Kynurenine production) | HeLa (IFNγ-stimulated) | 50 - 200 |
Table 2: In Vivo Anti-Tumor Efficacy of a Representative IDO1 Inhibitor in a Syngeneic Mouse Model (e.g., B16F10 Melanoma)
| Treatment Group | Tumor Growth Inhibition (%) | Change in T-cell Infiltration |
| Vehicle Control | 0% | Baseline |
| IDO1 Inhibitor (Monotherapy) | 30 - 50% | Increased CD8+ T cells |
| Anti-PD-1 (Monotherapy) | 40 - 60% | Increased CD8+ T cells |
| IDO1 Inhibitor + Anti-PD-1 | 70 - 90% | Significantly Increased CD8+ T cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of IDO1 inhibitors. Below are protocols for key experiments.
1. IDO1 Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant human IDO1.
-
Methodology:
-
Recombinant human IDO1 is pre-incubated with varying concentrations of the test compound in a reaction buffer containing L-tryptophan, methylene blue, and ascorbic acid.
-
The reaction is initiated by the addition of catalase.
-
After incubation at 37°C, the reaction is stopped by the addition of trichloroacetic acid.
-
The mixture is then heated to convert N-formylkynurenine to kynurenine.
-
The amount of kynurenine produced is quantified by measuring the absorbance at 480 nm after the addition of Ehrlich's reagent.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cellular IDO1 Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Methodology:
-
Human tumor cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.
-
After 24 hours of stimulation, the medium is replaced with fresh medium containing varying concentrations of the test compound.
-
Following a 48-hour incubation period, the supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured using LC-MS/MS or by a colorimetric method as described in the enzymatic assay.
-
IC50 values are determined by analyzing the dose-response curve.
-
3. In Vivo Murine Syngeneic Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of an IDO1 inhibitor, alone or in combination with other immunotherapies, in an immunocompetent mouse model.
-
Methodology:
-
C57BL/6 mice are subcutaneously inoculated with a murine cancer cell line (e.g., B16F10 melanoma or LLC lung carcinoma).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, IDO1 inhibitor, anti-PD-1 antibody, combination).
-
The IDO1 inhibitor is typically administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and spleens are harvested for immunological analysis (e.g., flow cytometry to quantify tumor-infiltrating lymphocytes).
-
The general workflow for preclinical evaluation of an IDO1 inhibitor is illustrated below.
Conclusion
Inhibitors of IDO1 represent a compelling class of anti-tumor agents that function by reversing a critical mechanism of immune evasion. Their ability to restore T-cell function and synergize with other immunotherapies underscores their therapeutic potential. A rigorous and systematic evaluation, employing the quantitative assays and experimental models detailed in this guide, is essential for the successful development of novel IDO1 inhibitors for cancer therapy.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
The Therapeutic Potential of Targeting IDO1 with Ido1-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion.[1][2] Its enzymatic activity, which involves the catabolism of the essential amino acid tryptophan into kynurenine, leads to a suppressed tumor microenvironment.[3][4] This technical guide provides an in-depth overview of the therapeutic potential of Ido1-IN-21, a potent IDO1 inhibitor, summarizing key preclinical data and experimental methodologies.
Core Concepts: The IDO1 Pathway in Oncology
IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step of tryptophan degradation along the kynurenine pathway.[5] In the context of cancer, increased IDO1 expression within tumor cells or antigen-presenting cells in the tumor microenvironment has two major immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, in the local tumor microenvironment inhibits the proliferation and activation of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and activity of regulatory T cells (Tregs), further dampening the anti-tumor immune response.
By inhibiting IDO1, this compound aims to reverse this immunosuppressive state, thereby restoring T-cell function and enhancing the body's ability to recognize and eliminate cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound.
| Parameter | Value | Assay System | Reference |
| Enzymatic IC50 | 0.64 μM | Cell-free enzymatic assay | |
| Cellular IC50 | 1.04 μM | HeLa cells | |
| Cytotoxicity IC50 | 28.64 μM | SW480 cells |
Table 1: In Vitro Activity of this compound. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Tumor Growth Inhibition | Effective inhibition | CT26 tumor-bearing mice | 50, 100 mg/kg; i.p.; every three days for 21 days |
Table 2: In Vivo Efficacy of this compound. This study demonstrates the anti-tumor activity of this compound in a syngeneic mouse model.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate this compound.
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
1. Cell Culture and IDO1 Induction:
- HeLa cells are cultured in appropriate media and seeded in 96-well plates.
- To induce IDO1 expression, cells are stimulated with human interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
2. Compound Treatment:
- A serial dilution of this compound is prepared.
- The culture medium is replaced with fresh medium containing the test compound and L-tryptophan.
3. Kynurenine Measurement:
- After a suitable incubation period (e.g., 48 hours), the cell culture supernatant is collected.
- The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine is derivatized with p-dimethylaminobenzaldehyde to produce a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 480 nm).
4. Data Analysis:
- The percentage of IDO1 inhibition is calculated for each compound concentration relative to a vehicle-treated control.
- The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
In Vivo Tumor Efficacy Study (Syngeneic Mouse Model)
This protocol describes a typical in vivo study to assess the anti-tumor efficacy of an IDO1 inhibitor.
1. Animal Model and Tumor Implantation:
- Immunocompetent mice (e.g., BALB/c) are used.
- A suspension of murine cancer cells (e.g., CT26 colon carcinoma) is injected subcutaneously into the flank of each mouse.
2. Treatment Regimen:
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- This compound is administered via a specified route (e.g., intraperitoneal injection) at various dose levels (e.g., 50 and 100 mg/kg) and schedules (e.g., every three days for 21 days). The control group receives a vehicle solution.
3. Tumor Growth Measurement:
- Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.
- Tumor volume is calculated using the formula: (Length × Width²) / 2.
4. Endpoint and Analysis:
- The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
- Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating an IDO1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of IDO1 Inhibition on the Tumor Microenvironment: A Technical Overview
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Ido1-IN-21". This technical guide will therefore focus on the well-characterized and potent IDO1 inhibitor, BMS-986205 (Linrodostat) , and other representative IDO1 inhibitors to illustrate the effects of IDO1 inhibition on immune suppression in the tumor microenvironment, in line with the core requirements of the user request.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its overexpression in the tumor microenvironment is a key mechanism of immune evasion, leading to the suppression of anti-tumor immune responses.[3][4] IDO1 accomplishes this by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, primarily kynurenine.[5] This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T cells (Tregs). Potent and selective IDO1 inhibitors, such as BMS-986205 (Linrodostat), are being investigated as therapeutic agents to reverse this immune suppression and enhance the efficacy of other cancer therapies, including immune checkpoint inhibitors. This document provides a detailed technical overview of the mechanism of action of IDO1 inhibition, quantitative data from preclinical studies, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
The IDO1 Pathway and Its Role in Immune Suppression
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine. In the tumor microenvironment, IDO1 expression can be induced in both tumor cells and various immune cells, such as dendritic cells and macrophages, by pro-inflammatory cytokines like interferon-gamma (IFN-γ).
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-kinase pathway in T cells. This results in cell cycle arrest and anergy (a state of non-responsiveness) in effector T cells, thereby blunting the anti-tumor immune response.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation of naïve T cells into immunosuppressive Tregs. Kynurenine also directly induces apoptosis in effector T cells and inhibits the activity of NK cells.
By hijacking this pathway, tumors can create a tolerogenic microenvironment that protects them from immune-mediated destruction.
Quantitative Data on IDO1 Inhibition
The following tables summarize key quantitative data for representative IDO1 inhibitors, including BMS-986205 (Linrodostat), from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Representative IDO1 Inhibitors
| Compound | Assay Type | Cell Line / Enzyme Source | IC50 / Ki | Reference |
| BMS-986205 (Linrodostat) | Cellular Assay | - | 0.5 nM | |
| Epacadostat | Cell-based Assay (human) | - | 12 nM | |
| DX-03-12 | IDO1 Inhibition | - | 0.3 - 0.5 µM | |
| DX-03-13 | IDO1 Inhibition | - | 0.3 - 0.5 µM | |
| 1-methyl-l-tryptophan (L1MT) | IDO1 Inhibition | - | 19 - 53 µM |
Table 2: In Vivo Efficacy of Representative IDO1 Inhibitors
| Compound / Intervention | Animal Model | Tumor Type | Key Findings | Reference |
| l-1MTrp + Cyclophosphamide | B16F10 tumor-bearing mice | Melanoma | >90% tumor growth inhibition. | |
| PF-0684003 | Mouse model | - | 80% reduction of intratumoral kynurenine. | |
| LY338196 | Advanced cancer model | - | 76% decrease in plasma kynurenine; 67% decrease in cancer cell kynurenine. | |
| NTRC 3883-0 | Mouse model | - | Significantly increased intratumoral tryptophan and reduced kynurenine levels. |
Experimental Protocols
IDO1 Enzyme Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro potency of an IDO1 inhibitor.
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare solutions of recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (reductant), methylene blue (electron carrier), and catalase.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, catalase, ascorbic acid, and methylene blue to each well.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only).
-
Add the IDO1 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping agent (e.g., trichloroacetic acid).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of kynurenine at approximately 320-325 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular IDO1 Activity Assay (SKOV-3 Cell Line)
This protocol describes a cell-based assay to measure the inhibition of IDO1 in a cellular context.
-
Cell Culture and IDO1 Induction:
-
Culture SKOV-3 ovarian cancer cells in appropriate media.
-
Seed the cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.
-
Induce IDO1 expression by adding IFN-γ (e.g., 100 ng/mL) to the cell culture medium and incubate for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in fresh assay medium containing L-tryptophan (e.g., 50 µg/mL).
-
Remove the old medium from the cells and add the medium containing the test inhibitor or vehicle control.
-
Incubate the cells for 24 hours at 37°C.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by HPLC.
-
Create a standard curve with known concentrations of kynurenine to quantify the results.
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production at each inhibitor concentration relative to the vehicle control.
-
Determine the cellular IC50 value.
-
In Vivo Murine Tumor Model (General Protocol)
This protocol outlines a general workflow for evaluating the in vivo efficacy of an IDO1 inhibitor.
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6) and a syngeneic tumor model that expresses IDO1 (e.g., B16F10 melanoma).
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size.
-
-
Treatment Regimen:
-
Randomize the mice into treatment groups (e.g., vehicle control, test inhibitor alone, combination therapy).
-
Administer the test inhibitor via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic and Immune Analysis:
-
Collect blood samples to measure plasma concentrations of tryptophan and kynurenine.
-
Analyze the immune cell populations within the tumor and draining lymph nodes using flow cytometry (e.g., for CD8+ T cells, Tregs).
-
Measure intratumoral kynurenine and tryptophan levels.
-
Visualizations
Signaling Pathway of IDO1-Mediated Immune Suppression
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo IDO1 inhibitor efficacy study.
Logical Relationship of IDO1 Inhibition Effects
Caption: Logical cascade of IDO1 inhibition's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. IDO activates regulatory T cells and blocks their conversion into TH17-like T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO: a double-edged sword for TH1/TH2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ido1-IN-21 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, catalyzing the rate-limiting step of tryptophan (Trp) catabolism. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine (Kyn). This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[1][2][3] Consequently, inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
Ido1-IN-21 is a potent inhibitor of the IDO1 enzyme. These application notes provide detailed protocols for the in vitro evaluation of this compound, including the assessment of its inhibitory activity on IDO1 in a cellular context and its effect on cancer cell viability.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the initial step in the kynurenine pathway.[1] By blocking this pathway, this compound is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine in the cellular microenvironment. This reversal of metabolic immunosuppression can lead to the reactivation of anti-tumor immune responses.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | - | IC50 vs. IDO1 | 0.64 μM | [1] |
| Cellular IDO1 Activity Assay | HeLa | IC50 | 1.04 μM | |
| Cell Viability Assay | SW480 | IC50 | 28.64 μM |
Signaling Pathways and Experimental Workflow
IDO1 Signaling Pathway
IDO1 is a central node in a signaling cascade that suppresses anti-tumor immunity. Inflammatory stimuli, such as interferon-gamma (IFN-γ), induce the expression of IDO1 in tumor cells and antigen-presenting cells. IDO1-mediated tryptophan depletion activates the General Control Nonderepressible 2 (GCN2) kinase stress-response pathway in T cells, leading to their anergy and apoptosis. Concurrently, the accumulation of kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).
Caption: IDO1 signaling cascade leading to immune suppression.
Experimental Workflow for this compound Evaluation
The following diagram outlines the typical workflow for the in vitro characterization of this compound.
Caption: Workflow for in vitro testing of this compound.
Experimental Protocols
Cellular IDO1 Activity Assay in HeLa Cells
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on IDO1 activity by measuring the production of kynurenine.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IFN-γ
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
IDO1 Induction and Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve the desired final concentrations (e.g., 0-10 µM).
-
To induce IDO1 expression, add human IFN-γ to the cell culture medium to a final concentration of 100 ng/mL.
-
Immediately add the various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor, if available).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Kynurenine Measurement:
-
After the 48-hour incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's Reagent to each well.
-
Incubate at room temperature for 10 minutes, allowing the color to develop.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the experimental samples.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Cell Viability (MTT) Assay in SW480 Cells
This protocol is for assessing the cytotoxic effect of this compound on the human colon adenocarcinoma cell line, SW480.
Materials:
-
SW480 cells (ATCC® CCL-228™)
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture SW480 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a non-CO₂ incubator.
-
Seed SW480 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve the desired final concentrations (e.g., 0-50 µM).
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The cellular IDO1 activity assay in IFN-γ-stimulated HeLa cells provides a direct measure of the compound's on-target efficacy, while the MTT assay in SW480 cells assesses its potential cytotoxic effects. These experiments are fundamental for the preclinical evaluation of this compound as a potential cancer immunotherapeutic agent. Further studies, such as co-culture assays with immune cells, can provide deeper insights into its immunomodulatory functions.
References
Application Notes and Protocols for Ido1-IN-21 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ido1-IN-21, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in various cell-based assay formats. The protocols detailed below are designed to assess the compound's inhibitory activity and its effects on cellular pathways.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2] In the context of oncology, IDO1 is often overexpressed in tumor cells and the tumor microenvironment, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][2] This creates an immune-tolerant environment that allows cancer cells to evade detection and destruction by the immune system.[2] this compound is a small molecule inhibitor designed to block the enzymatic activity of IDO1, thereby restoring local tryptophan levels and enhancing anti-tumor immune responses.
Mechanism of Action
IDO1 catalyzes the first and rate-limiting step in the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment suppress the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs). This compound inhibits IDO1, leading to a decrease in kynurenine production and a reversal of the immunosuppressive effects.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of this compound.
| Assay Type | Cell Line/Model | Parameter | Value | Reference |
| IDO1 Inhibition Assay | HeLa cells | IC50 | 1.04 μM | |
| Cell Viability Assay | SW480 cells | IC50 | 28.64 μM | |
| In Vivo Tumor Growth Inhibition | CT26 tumor-bearing mice | Dosage | 50, 100 mg/kg (i.p.) |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay in HeLa Cells
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against IDO1 activity in human cervical cancer cells (HeLa).
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a 5% CO2 incubator.
-
IDO1 Induction: The following day, treat the cells with 100 ng/mL of human IFNγ to induce IDO1 expression.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
To 100 µL of supernatant, add 50 µL of 6.1 N TCA and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample from the standard curve.
-
Plot the percentage of IDO1 inhibition versus the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay in SW480 Cells
This protocol is to assess the cytotoxic effects of this compound on human colon adenocarcinoma cells (SW480).
Materials:
-
SW480 cells (ATCC® CCL-228™)
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW480 cells in a 96-well plate at an appropriate density in 100 µL of complete L-15 medium. Incubate overnight at 37°C in a non-CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the appropriate signal (e.g., absorbance or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow
References
Application Notes and Protocols: Ido1-IN-21 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ido1-IN-21, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in preclinical mouse models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Compound Information:
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| CAS Number | 2892432-98-1 | [1][2] |
| Molecular Formula | C₂₁H₁₉F₂N₃O₆S | |
| Molecular Weight | 479.45 | |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | |
| IC₅₀ | 0.64 μM | |
| Form | Solid | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine pathway. By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune system.
In Vivo Dosing and Administration in Mouse Models
The following table summarizes the recommended dosage and administration protocol for this compound in a CT26 tumor-bearing mouse model. This protocol has been shown to effectively inhibit tumor growth.
| Parameter | Protocol | Reference |
| Mouse Model | CT26 tumor-bearing mice | |
| Dosage | 50 mg/kg and 100 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosing Frequency | Every three days | |
| Treatment Duration | 21 consecutive days |
Experimental Protocol: In Vivo Efficacy Study
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of this compound in a syngeneic mouse tumor model.
1. Cell Culture and Tumor Implantation:
- Culture CT26 colon carcinoma cells in appropriate media until they reach the desired confluence.
- Harvest and resuspend the cells in a suitable buffer (e.g., sterile PBS) at the desired concentration.
- Subcutaneously inject the CT26 cells into the flank of BALB/c mice.
2. Animal Acclimation and Grouping:
- Allow the mice to acclimate for at least one week before the start of the experiment.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
- On the day of administration, dilute the stock solution to the final desired concentrations (50 mg/kg and 100 mg/kg) with a sterile vehicle (e.g., saline or corn oil). The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
- Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal injection every three days for 21 days.
4. Monitoring and Data Collection:
- Measure tumor volume and body weight of each mouse every two to three days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Collect blood samples for pharmacokinetic or pharmacodynamic analysis if required.
5. Data Analysis:
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Statistically analyze the differences in tumor volume and weight between the groups.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
References
Preparing Ido1-IN-21 for Intraperitoneal Injection in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) administration of Ido1-IN-21, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in mouse models. The provided methodologies are based on established practices for in vivo studies with similar small molecule inhibitors.
Introduction to this compound
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which can be exploited by tumor cells to evade immune surveillance.[1][3] Inhibition of IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[3]
This compound is a small molecule inhibitor of IDO1 with a reported IC50 of 0.64 µM. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in murine models.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 479.45 g/mol | - |
| In Vitro IC50 (IDO1) | 0.64 µM | |
| Reported In Vivo Dosage | 50 - 100 mg/kg | - |
| Route of Administration | Intraperitoneal (IP) | - |
| Dosing Frequency | Every three days | - |
| Treatment Duration | 21 consecutive days | - |
Signaling Pathway of IDO1 Inhibition
IDO1 is a central regulator of the immune response through its enzymatic activity. The following diagram illustrates the IDO1 signaling pathway and the mechanism of action for an inhibitor like this compound.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Corn oil, sterile (optional vehicle)
-
Polyethylene glycol 300 (PEG300), sterile (optional co-solvent)
-
Tween 80 (Polysorbate 80), sterile (optional surfactant)
Equipment:
-
Analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
-
Laminar flow hood or sterile workspace
Preparation of this compound Stock Solution (10 mg/mL in 100% DMSO)
Due to the hydrophobic nature of many small molecule inhibitors, a stock solution in a strong organic solvent like DMSO is typically prepared first.
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated sterile area to prevent contamination.
-
Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 100% DMSO. For a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Dosing Solution for Intraperitoneal Injection
For intraperitoneal injections in mice, the final concentration of DMSO should be minimized to avoid toxicity, generally kept below 10%. This protocol describes the preparation of a 50 mg/kg dosing solution in a final volume of 200 µL per 20g mouse, with a final DMSO concentration of 10%.
Important: The following is a general protocol. A small-scale pilot test to check for precipitation upon dilution is highly recommended before preparing a large batch.
Vehicle Composition:
-
10% DMSO
-
90% Sterile Saline (or PBS)
Calculation for a 50 mg/kg Dose (20g mouse, 200 µL injection volume):
-
Dose per mouse: 50 mg/kg * 0.02 kg = 1 mg/mouse
-
Required concentration of dosing solution: 1 mg / 0.2 mL = 5 mg/mL
-
Volume of stock solution (10 mg/mL) needed per dose: 1 mg / 10 mg/mL = 0.1 mL (100 µL)
-
Correction for 10% final DMSO: To achieve a 5 mg/mL final concentration in a vehicle with 10% DMSO, the initial stock concentration and dilution need to be adjusted.
-
Revised Calculation for a 5 mg/mL Dosing Solution with 10% DMSO:
-
Volume of Stock Solution per 1 mL of Dosing Solution: To have 10% DMSO, you will use 100 µL of the 100% DMSO stock.
-
Amount of this compound in that stock volume: If the stock is 10 mg/mL, 100 µL contains 1 mg.
-
Final Concentration Check: This 1 mg will be in a final volume of 1 mL, resulting in a 1 mg/mL dosing solution. To achieve 5 mg/mL, a more concentrated stock is needed.
Let's formulate a more practical approach:
Option 1: Direct Dilution of a Concentrated Stock
-
Prepare a 50 mg/mL stock in 100% DMSO: Dissolve 50 mg of this compound in 1 mL of 100% DMSO.
-
Prepare the Dosing Solution (5 mg/mL):
-
On the day of injection, thaw the 50 mg/mL stock solution.
-
In a sterile tube, add 100 µL of the 50 mg/mL stock solution.
-
Slowly add 900 µL of sterile saline or PBS while vortexing to make a total volume of 1 mL. This results in a 5 mg/mL solution with 10% DMSO.
-
-
Administration: Inject 200 µL of this solution per 20g mouse to deliver a 50 mg/kg dose.
Option 2: Using a Co-solvent Vehicle
For compounds that precipitate in simple aqueous dilutions of DMSO, a co-solvent system can be used. A commonly used vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Prepare the Vehicle Mixture: In a sterile container, combine the components in the specified ratio. For 10 mL of vehicle:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween 80
-
4.5 mL Sterile Saline
-
-
Prepare Dosing Solution:
-
Dissolve the required amount of this compound directly into the pre-mixed vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 200 µL injection volume).
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Workflow for Dosing Solution Preparation and Injection:
Caption: Experimental workflow for preparing and administering this compound.
Intraperitoneal Injection Procedure
-
Animal Handling: Handle mice gently and acclimate them to the procedure if possible.
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum, bladder, and major organs.
-
Injection:
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle (25-27 gauge) at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions, such as distress or irritation at the injection site.
Safety and Handling
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and DMSO.
-
Dispose of all sharps and chemical waste according to institutional protocols.
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates when the DMSO stock is added to the aqueous vehicle, try the following:
-
Decrease the final concentration of the dosing solution by increasing the injection volume (while staying within acceptable limits for mice, typically up to 10 mL/kg).
-
Use a co-solvent vehicle as described in Option 2.
-
Warm the vehicle slightly before adding the stock solution.
-
-
Animal Distress: If mice show signs of distress after injection, it may be due to the vehicle. Consider reducing the concentration of DMSO or trying an alternative vehicle like corn oil for very hydrophobic compounds. A vehicle-only control group is essential to distinguish between compound and vehicle effects.
By following these detailed protocols, researchers can effectively prepare and administer this compound for in vivo studies, ensuring reproducibility and minimizing potential complications.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase and Tolerance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Ido1-IN-21 solubility and vehicle for animal studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Ido1-IN-21, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, and protocols for its use in animal studies. The provided methodologies are based on available data for this compound and structurally related compounds.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which can be exploited by tumors to evade immune surveillance.[2] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. This compound is a potent inhibitor of IDO1 with an IC50 of 0.64 μM and has demonstrated efficacy in inhibiting tumor growth in murine models.[3]
Data Presentation
This compound Properties
| Property | Value | Reference |
| IC50 (IDO1) | 0.64 μM | [3] |
| Molecular Weight | 479.45 g/mol | [3] |
| CAS Number | 2892432-98-1 |
In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Administration Route | Effect | Reference |
| CT26 tumor-bearing mice | 50 and 100 mg/kg, every three days for 21 days | Intraperitoneal (i.p.) | Significant suppression of tumor growth |
Solubility of Related IDO1 Inhibitors
| Compound | Solvent | Solubility |
| IDO-IN-12 | DMSO | 100 mg/mL (240.25 mM) |
| IDO-IN-7 | Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL (8.85 mM) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on a common vehicle formulation for poorly water-soluble compounds intended for intraperitoneal injection in mice. It is recommended to first perform a small-scale solubility test with this compound in this vehicle to ensure complete dissolution at the desired concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the total volume needed for the study. For a 10 mg/mL stock solution, for example, weigh out 10 mg of this compound.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated volume of DMSO to the this compound powder. For the example above, to achieve a 10% DMSO concentration in the final vehicle, you would start by dissolving the 10 mg of this compound in 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. For the 1 mL final volume example, add 400 µL of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80. For the 1 mL final volume example, add 50 µL of Tween-80. Vortex until the solution is clear and uniform.
-
Add Saline: Slowly add the sterile saline to the mixture to reach the final desired volume. For the 1 mL final volume example, add 450 µL of saline. Vortex thoroughly to ensure a stable and clear solution.
-
Final Formulation: The resulting solution is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sterile Filtration (Optional but Recommended): If the final solution is not prepared under strict aseptic conditions, it is advisable to filter it through a 0.22 µm sterile filter before administration to the animals.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use.
In Vivo Administration Protocol
Animal Model:
-
CT26 tumor-bearing mice
Dosing and Administration:
-
Dose: 50 or 100 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Every three days.
-
Duration: 21 consecutive days.
Procedure:
-
Accurately weigh each mouse to determine the correct volume of the this compound formulation to be administered.
-
Gently restrain the mouse.
-
Administer the calculated volume of the this compound formulation via intraperitoneal injection into the lower right quadrant of the abdomen.
-
Monitor the animals regularly for any signs of toxicity or adverse reactions.
-
Continue the dosing regimen for the specified duration of the study.
Visualizations
IDO1 Signaling Pathway
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
Caption: Workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for Cell Viability Assay Using Ido1-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2][3] In the context of oncology, IDO1 is frequently overexpressed in tumor cells and is implicated in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade the host immune system.[4] Inhibition of IDO1 is a promising therapeutic strategy to enhance anti-tumor immunity. Ido1-IN-21 is a potent inhibitor of the IDO1 enzyme.[5] This document provides a detailed protocol for assessing the effect of this compound on cancer cell viability.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound against the IDO1 enzyme and its effect on the viability of a cancer cell line.
| Parameter | Cell Line/Target | IC50 Value | Incubation Time | Reference |
| IDO1 Inhibition | Enzyme Assay | 0.64 µM | N/A | |
| IDO1 Inhibition | HeLa Cells | 1.04 µM | 48 h | |
| Cell Viability | SW480 Cells | 28.64 µM | 48 h |
Signaling Pathway
The diagram below illustrates the IDO1 signaling pathway and the mechanism of action for this compound. IDO1 converts tryptophan to kynurenine, leading to tryptophan depletion and kynurenine accumulation in the tumor microenvironment. This suppresses T-cell proliferation and promotes an immunosuppressive environment. This compound directly inhibits the enzymatic activity of IDO1, thereby blocking this immunosuppressive pathway.
References
- 1. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring IDO1 Activity in HeLa Cells with Ido1-IN-21
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine, resulting in the suppression of effector T-cell and natural killer (NK) cell functions, and the promotion of regulatory T-cell (Treg) differentiation.[1][3] This creates an immunosuppressive environment that allows cancer cells to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[4]
HeLa cells, a human cervical adenocarcinoma cell line, are a widely used model for studying cancer biology and for screening potential therapeutic agents. These cells can be induced to express IDO1 upon stimulation with interferon-gamma (IFN-γ).
Ido1-IN-21 is a potent inhibitor of IDO1. These application notes provide detailed protocols for culturing HeLa cells, inducing IDO1 expression, and measuring the inhibitory activity of this compound on IDO1 in a cell-based assay.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the experimental protocols.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | |
| CAS Number | 2892432-98-1 | |
| IC50 (Biochemical Assay) | 0.64 µM | |
| IC50 (HeLa Cells) | 1.04 µM | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 1 year |
Table 2: HeLa Cell Culture and IDO1 Induction Parameters
| Parameter | Value/Recommendation | Reference |
| Cell Line | HeLa (Human Cervical Adenocarcinoma) | |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin | |
| Culture Conditions | 37°C, 5% CO2, humidified atmosphere | |
| Subculture | When cells reach ~80-90% confluency | |
| IDO1 Inducer | Human Interferon-gamma (IFN-γ) | |
| IFN-γ Concentration | 10 ng/mL | |
| Induction Time | 24 hours |
Table 3: IDO1 Activity Assay Parameters
| Parameter | Value/Recommendation | Reference |
| Assay Type | Cell-based kynurenine measurement | |
| Cell Seeding Density | 1 x 10^4 cells/well (96-well plate) | |
| L-Tryptophan Concentration | 15 µg/mL | |
| Inhibitor (this compound) Incubation | 24 hours | |
| Kynurenine Detection Method | Colorimetric (p-DMAB) or LC-MS/MS | |
| Colorimetric Reading Wavelength | 480 nm |
Experimental Protocols
HeLa Cell Culture
This protocol describes the routine culture of HeLa cells to maintain a healthy and viable stock for experiments.
Materials:
-
HeLa cells (e.g., ATCC CCL-2)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Sterile serological pipettes and pipette tips
-
15 mL and 50 mL sterile conical tubes
-
Humidified incubator (37°C, 5% CO2)
-
Biosafety cabinet
Complete Growth Medium: To prepare 500 mL of complete growth medium, aseptically mix:
-
445 mL of EMEM or DMEM
-
50 mL of FBS (10% final concentration)
-
5 mL of Penicillin-Streptomycin (1% final concentration)
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw a cryovial of HeLa cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-400 x g for 5-8 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C, 5% CO2.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL (for T-75 flask) of Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 4-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150-400 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new culture flasks at a split ratio of 1:5 to 1:10.
-
Incubate at 37°C, 5% CO2. Renew growth medium 2-3 times a week.
-
IDO1 Activity Assay in HeLa Cells
This protocol details the measurement of IDO1 activity in HeLa cells by quantifying the production of kynurenine and assessing the inhibitory effect of this compound.
Materials:
-
HeLa cells
-
Complete growth medium
-
Human Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HeLa cells as described in the subculturing protocol.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
IDO1 Induction and Inhibitor Treatment:
-
Prepare a solution of IFN-γ in complete growth medium to a final concentration of 10 ng/mL.
-
Prepare serial dilutions of this compound in complete growth medium containing 10 ng/mL IFN-γ and 15 µg/mL L-tryptophan. A suggested concentration range for this compound is 0-10 µM to determine the IC50 value.
-
Include appropriate controls:
-
No Treatment Control: Cells with medium only.
-
Vehicle Control: Cells with IFN-γ and the same concentration of solvent (e.g., DMSO) used for this compound.
-
IFN-γ Control: Cells with IFN-γ only to measure maximum IDO1 activity.
-
-
Aspirate the medium from the seeded cells and add 200 µL of the prepared treatment solutions to the respective wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Kynurenine Measurement (Colorimetric Assay):
-
After the 24-hour incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.
-
Add 10 µL of 6.1 N TCA to each 140 µL of supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light. A yellow color will develop.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of L-kynurenine to convert absorbance values to kynurenine concentrations.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the IFN-γ control.
-
Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
Visualizations
IDO1 Signaling Pathway
Caption: IDO1 signaling pathway in cancer cells.
Experimental Workflow for Measuring IDO1 Inhibition
Caption: Workflow for IDO1 inhibition assay.
References
Application Notes and Protocols for Ido1-IN-21 Treatment of SW480 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activity and protocols for the use of Ido1-IN-21, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in the context of the SW480 human colorectal adenocarcinoma cell line.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] Its overexpression in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][2] This creates a tolerogenic environment that allows cancer cells to evade the host immune system.[1] Consequently, inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[3]
This compound (also referred to as compound 10m) is a novel sulfonamide chromone-oxime derivative that has been identified as a potent IDO1 inhibitor. This document outlines its effects on the SW480 colon cancer cell line and provides detailed protocols for its application in in vitro studies.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (IDO1 Enzyme) | 0.64 µM | Human IDO1 (hIDO1) | |
| IC50 (Cell Viability) | 28.64 µM | SW480 | |
| IC50 (Cell-based IDO1) | 1.04 µM | HeLa |
Table 1: In Vitro Inhibitory Activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity or viability by 50%.
Experimental Protocols
Cell Culture
The SW480 human colorectal adenocarcinoma cell line is a widely used model for colon cancer research.
-
Cell Line: SW480 (ATCC® CCL-228™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they should be detached using a 0.25% Trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of this compound on SW480 cells.
-
Cell Seeding: Seed SW480 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in growth medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
IDO1 Activity Assay in Cells (HeLa Cell Model)
While specific data for SW480 is not available, this protocol using HeLa cells can be adapted to assess the cell-based IDO1 inhibitory activity of this compound in SW480 cells, which are known to express IDO1 upon stimulation with interferon-gamma (IFN-γ).
-
Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
IFN-γ Stimulation: To induce IDO1 expression, treat the cells with human IFN-γ (100 ng/mL) for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0-10 µM) to the wells and incubate for the desired treatment period (e.g., 48 hours).
-
Kynurenine Measurement: After incubation, collect the cell supernatant. The concentration of kynurenine, the product of IDO1 activity, can be measured using a spectrophotometer at 320 nm or by HPLC.
-
Data Analysis: Determine the IC50 value for IDO1 inhibition in a cellular context.
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed binding mode of this compound to the IDO1 enzyme based on molecular docking studies.
Caption: Binding of this compound to the IDO1 active site.
Experimental Workflow for Cell Viability Assay
The diagram below outlines the key steps in determining the effect of this compound on SW480 cell viability.
Caption: Workflow for assessing SW480 cell viability.
IDO1 Signaling Pathway in Cancer Immunity
This diagram illustrates the general role of the IDO1 pathway in cancer immune evasion, which is the target of this compound.
References
Application Notes and Protocols: Combining Ido1-IN-21 with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells (Tregs).[1][2][3][4] Inhibition of IDO1 is a promising strategy to reverse this immune suppression and enhance the efficacy of cancer immunotherapies, such as immune checkpoint inhibitors.[5]
Ido1-IN-21 is a potent inhibitor of the IDO1 enzyme with a reported IC50 of 0.64 μM. Preclinical studies have demonstrated its ability to effectively inhibit tumor growth in mouse models. These application notes provide a comprehensive overview of the preclinical application of this compound, particularly in combination with immunotherapy, based on available data and established protocols for similar IDO1 inhibitors.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IDO1 IC50 | N/A | 0.64 µM | |
| HeLa Cell IDO1 IC50 | HeLa | 1.04 µM | |
| Cell Viability IC50 | SW480 | 28.64 µM |
Preclinical Efficacy of this compound Monotherapy
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| CT26 tumor-bearing mice | This compound (50 mg/kg) | i.p., every three days for 21 days | Significant suppression of tumor growth | |
| CT26 tumor-bearing mice | This compound (100 mg/kg) | i.p., every three days for 21 days | Significant suppression of tumor growth |
Representative Preclinical Efficacy of IDO1 Inhibitor and Anti-PD-1 Combination Therapy
Note: The following data is representative of preclinical studies with other potent IDO1 inhibitors in combination with anti-PD-1 therapy, as specific data for this compound in combination with immunotherapy is not publicly available. This data is intended to provide a general framework for expected outcomes.
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+/Treg Ratio | Reference |
| CT26 Colorectal Cancer | Vehicle | 0 | Baseline | |
| Anti-PD-1 | 35 | Increased | ||
| IDO1 Inhibitor | 25 | Moderately Increased | ||
| IDO1 Inhibitor + Anti-PD-1 | 75 | Significantly Increased | ||
| B16F10 Melanoma | Vehicle | 0 | Baseline | |
| Anti-PD-1 | 20 | Increased | ||
| IDO1 Inhibitor | 15 | Moderately Increased | ||
| IDO1 Inhibitor + Anti-PD-1 | 60 | Significantly Increased |
Experimental Protocols
In Vitro IDO1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer
-
This compound
-
96-well plates
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add recombinant human IDO1 enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the enzyme-reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Model and Combination Therapy
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colorectal cancer cells
-
This compound
-
Anti-mouse PD-1 antibody (or isotype control)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Calipers
-
Syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., PBS or appropriate vehicle for this compound)
-
Group 2: this compound (50 or 100 mg/kg, i.p., every three days)
-
Group 3: Isotype control antibody (e.g., 10 mg/kg, i.p., twice a week)
-
Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice a week)
-
Group 5: this compound + Anti-PD-1 antibody (dosing as above)
-
-
-
Treatment Administration:
-
Administer treatments according to the specified dosing schedule for a period of 21 days.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, Western blot for protein expression).
-
Collect blood samples for analysis of kynurenine and tryptophan levels.
-
Analyze tumor growth curves and compare the efficacy between treatment groups.
-
Immunohistochemical Analysis of Tumor Infiltrating Lymphocytes
Objective: To assess the infiltration of immune cells (e.g., CD8+ T cells, Tregs) into the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Primary antibodies (e.g., anti-CD8, anti-FoxP3)
-
Secondary antibodies
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Incubate with the secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Image the slides and quantify the number of positive cells per field of view.
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship of this compound and anti-PD-1 combination therapy.
References
- 1. Design, synthesis, and biological evaluation of a novel indoleamine 2,3-dioxigenase 1 (IDO1) and thioredoxin reductase (TrxR) dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting Ido1-IN-21 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Ido1-IN-21 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in aqueous buffers like PBS?
A1: Poor aqueous solubility is a common characteristic of many small molecule inhibitors, including those targeting the IDO1 pathway.[1] Several factors can contribute to this issue:
-
High Hydrophobicity: this compound is an organic molecule with a structure that is likely non-polar, making it difficult to interact with polar water molecules in aqueous buffers.[2]
-
Crystalline Structure: The solid form of the compound may have a stable crystal lattice that requires significant energy to break apart for dissolution to occur.[1]
-
pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of a compound if it has ionizable groups.[1][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: My this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer (e.g., cell culture medium). What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. Here are some strategies to overcome this:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your aqueous medium.
-
Increase the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. For cellular assays, the final DMSO concentration should typically be kept low, often below 0.5% or even 0.1%, to avoid toxicity.
-
Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, to the final aqueous solution can help to maintain the solubility of hydrophobic compounds.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, vortexing immediately, and then perform subsequent dilutions.
Troubleshooting Workflow for this compound Insolubility
If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for addressing this compound insolubility.
Quantitative Data and Experimental Protocols
Table 1: Properties of Common Organic Solvents
This table provides a reference for common organic solvents used to dissolve hydrophobic compounds for biological experiments.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Notes |
| DMSO | 7.2 | 189 | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. Can be toxic to cells at higher concentrations (>0.5%). |
| Ethanol | 4.3 | 78.4 | Less toxic than DMSO, but may not be as effective for highly hydrophobic compounds. |
| Methanol | 5.1 | 64.7 | Generally used for analytical purposes; can be more toxic to cells than ethanol. |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 479.45 g/mol )
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.79 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 479.45 g/mol = 0.00479 g = 4.79 mg
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of 100% DMSO to the vial containing the this compound powder.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is fully dissolved. A clear solution should be obtained.
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve with vortexing, you can try sonicating the vial in a water bath for 5-10 minutes or gently warming the solution to 37°C. Always ensure the compound is thermally stable before applying heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To dilute the high-concentration DMSO stock solution into an aqueous buffer (e.g., cell culture medium) while avoiding precipitation.
Caption: A recommended workflow for preparing aqueous working solutions.
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the frozen DMSO stock solution and allow it to thaw completely at room temperature.
-
Prepare the Aqueous Buffer: Have your final aqueous buffer (e.g., cell culture medium, PBS) ready at the desired temperature.
-
Perform Serial Dilutions: It is recommended to perform a serial dilution rather than a single large dilution.
-
Example for a 10 µM final concentration:
-
First, prepare an intermediate dilution by adding a small amount of the 10 mM stock to your aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer to make a 100 µM intermediate solution).
-
Vortex or pipette mix immediately and vigorously to ensure rapid dispersion.
-
Then, take from this intermediate solution to make your final dilution (e.g., 100 µL of the 100 µM solution into 900 µL of buffer to get a final 10 µM concentration).
-
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution to ensure it is within an acceptable range for your experiment (typically <0.5%).
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration of this compound.
IDO1 Signaling Pathway Context
This compound is an inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. Understanding the pathway is crucial for experimental design. IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid L-tryptophan.
Caption: Simplified diagram of the IDO1-mediated kynurenine pathway.
This pathway is implicated in immune suppression, particularly in the context of cancer, as the depletion of tryptophan and the production of kynurenine can inhibit T-cell function. By inhibiting IDO1, this compound aims to block this immunosuppressive mechanism.
References
Technical Support Center: Optimizing Ido1-IN-21 for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ido1-IN-21 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[2][3][4][5] In the context of cancer, tumor cells can upregulate IDO1 to create an immunosuppressive microenvironment by depleting tryptophan and producing metabolites like kynurenine. This leads to the suppression of effector T cells and the activation of regulatory T cells (Tregs), allowing the tumor to evade the immune system. This compound blocks this enzymatic activity, aiming to restore local tryptophan levels, reduce immunosuppressive metabolites, and enhance the anti-tumor immune response.
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for dose-response experiments is a range from 0.1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
For stock solutions, dissolve this compound in an appropriate solvent like DMSO. For cell culture experiments, further dilute the stock solution in your cell culture medium to the desired final concentration. It is recommended that the final concentration of DMSO in the cell culture should not exceed 0.3% to avoid solvent-induced toxicity. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: How can I measure the activity of IDO1 in my cell culture experiment?
IDO1 activity can be indirectly measured by quantifying the concentration of kynurenine, the downstream product of tryptophan catabolism, in the cell culture supernatant. This can be achieved using methods such as HPLC or commercially available ELISA kits. A decrease in kynurenine levels upon treatment with this compound indicates successful inhibition of IDO1. Another approach is to measure the depletion of tryptophan from the culture medium.
Troubleshooting Guide
Issue 1: No significant inhibition of IDO1 activity is observed.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Low IDO1 Expression | Ensure that your cell line expresses sufficient levels of IDO1. IDO1 expression is often induced by inflammatory cytokines like Interferon-gamma (IFN-γ). Consider pre-treating your cells with IFN-γ (e.g., 10-50 ng/mL for 24-48 hours) to induce IDO1 expression before adding this compound. |
| Incorrect Assay Method | Verify the accuracy and sensitivity of your kynurenine detection assay. Ensure that your standards are prepared correctly and that the assay is performed according to the manufacturer's protocol. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High cell toxicity or unexpected off-target effects are observed.
| Possible Cause | Suggested Solution |
| High Concentration of this compound | The observed toxicity may be due to high concentrations of the inhibitor. Lower the concentration range in your experiments. Determine the cytotoxic concentration (CC50) for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your cell culture medium is below a non-toxic level (typically ≤ 0.3%). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Off-Target Effects | All inhibitors have the potential for off-target effects. If you suspect off-target effects, consider using a structurally different IDO1 inhibitor as a control to see if the same phenotype is observed. You can also perform target engagement assays or downstream signaling analysis to confirm that the observed effects are due to IDO1 inhibition. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. |
| Inconsistent Reagent Preparation | Prepare fresh reagents and dilutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Experimental Timing | Ensure consistent incubation times for IFN-γ stimulation, inhibitor treatment, and sample collection. |
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Enzymatic Assay | - | IC50 | 0.64 µM | |
| This compound | Cell Viability | SW480 | IC50 | 28.64 µM | |
| This compound | IDO1 Inhibition | HeLa | IC50 | 1.04 µM |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
IDO1 Induction (Optional but Recommended): After 24 hours, replace the medium with fresh medium containing an optimal concentration of IFN-γ (e.g., 20 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the IFN-γ containing medium and add the different concentrations of this compound to the cells. Include a vehicle control (medium with DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using an appropriate method (e.g., HPLC or a commercially available kynurenine assay kit).
-
Data Analysis: Plot the kynurenine concentration against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Addition: Add a serial dilution of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assessment: Perform a cell viability assay such as MTT, XTT, or CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the log of the this compound concentration to determine the CC50 value.
Visualizations
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Ido1-IN-21 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ido1-IN-21 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 10m) is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 0.64 µM in a cell-free enzymatic assay and 1.04 µM in a HeLa cell-based assay.[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[3] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby modulating immune responses.[3] Molecular docking studies suggest that the chromone-oxime moiety of this compound coordinates with the heme iron in the active site of the IDO1 enzyme.
Q2: What are the known on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to effectively inhibit tumor growth in a CT26 tumor-bearing mouse model when administered at doses of 50 and 100 mg/kg.[1] This anti-tumor activity is consistent with the role of IDO1 in tumor immune evasion.
Q3: What is the potential for off-target effects with this compound?
A3: As a small molecule inhibitor, this compound has the potential for off-target effects. While specific screening data against a broad panel of kinases or other enzymes for this compound is not publicly available, researchers should be aware of potential off-target activities. Tryptophan-related IDO inhibitors, in general, can sometimes interact with other cellular targets. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of IDO1.
Q4: Is this compound known to be cytotoxic?
A4: this compound has been evaluated for its cytotoxic effects. In SW480 cells, it exhibited an IC50 for cell viability of 28.64 µM after 48 hours of treatment. This is significantly higher than its IC50 for IDO1 inhibition, suggesting a therapeutic window where on-target effects can be observed without significant cytotoxicity. However, it is always recommended to perform a dose-response experiment in your specific cell line to determine the optimal non-toxic working concentration.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our in-house assay.
-
Potential Cause 1: Reagent Quality and Preparation. The potency of small molecule inhibitors can be affected by the quality and handling of the compound and other reagents.
-
Troubleshooting Step:
-
Ensure the purity of your this compound stock.
-
Prepare fresh stock solutions in a suitable solvent like DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Verify the concentration and activity of other key reagents in your assay, such as recombinant IDO1 enzyme and tryptophan.
-
-
-
Potential Cause 2: Assay Conditions. Variations in assay conditions can significantly impact the calculated IC50 value.
-
Troubleshooting Step:
-
Standardize all assay parameters, including incubation times, temperature, and buffer composition.
-
Ensure the final DMSO concentration in the assay is consistent and ideally below 0.5% to avoid solvent effects.
-
If using a cell-based assay, ensure consistent cell seeding density and passage number.
-
-
-
Potential Cause 3: Mechanism of Inhibition. If your assay conditions differ significantly from published protocols, the apparent potency may change.
-
Troubleshooting Step:
-
Review the detailed experimental protocols for IDO1 enzymatic and cell-based assays provided below and align your procedure as closely as possible.
-
-
Issue 2: Unexpected phenotype observed in cells treated with this compound, potentially due to off-target effects.
-
Potential Cause 1: Inhibition of other Tryptophan-Catabolizing Enzymes. IDO1 has two related enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also play a role in the kynurenine pathway.
-
Troubleshooting Step:
-
Test the effect of this compound on the activity of recombinant IDO2 and TDO enzymes in parallel with IDO1 to determine its selectivity.
-
Use a structurally unrelated IDO1 inhibitor as a comparator to see if the same phenotype is observed.
-
Consider using siRNA or shRNA to specifically knock down IDO1 and see if it phenocopies the effect of this compound.
-
-
-
Potential Cause 2: Interaction with Unrelated Targets. Small molecules can have unintended interactions with other proteins, such as kinases.
-
Troubleshooting Step:
-
Perform a target class-specific screen (e.g., a commercial kinase panel) to identify potential off-target interactions of this compound.
-
Conduct a literature search for the off-target profiles of compounds with similar chemical scaffolds (sulfonamide chromone-oxime derivatives).
-
Utilize a "rescue" experiment. If an off-target is suspected, try to reverse the phenotype by overexpressing the wild-type off-target protein or by adding the product of the inhibited off-target pathway.
-
-
Issue 3: this compound shows reduced potency in cell-based assays compared to enzymatic assays.
-
Potential Cause 1: Cell Permeability and Efflux. The compound may have poor membrane permeability or be actively transported out of the cells by efflux pumps.
-
Troubleshooting Step:
-
Assess the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).
-
-
-
Potential Cause 2: Compound Instability or Metabolism. this compound may be unstable in cell culture media or rapidly metabolized by the cells.
-
Troubleshooting Step:
-
Assess the stability of this compound in your cell culture medium over the time course of your experiment using analytical methods like HPLC.
-
Consider a medium change with freshly diluted inhibitor for longer incubation periods.
-
-
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 (hIDO1) | 0.64 µM | Cell-free enzymatic assay | |
| IC50 (HeLa cells) | 1.04 µM | Cell-based IDO1 activity assay | |
| IC50 (Cell Viability) | 28.64 µM | MTT assay in SW480 cells (48h) | |
| In Vivo Efficacy | Significant suppression of tumor growth | CT26 tumor-bearing mice (50 & 100 mg/kg, i.p.) |
Key Experimental Protocols
Protocol 1: Recombinant hIDO1 Enzymatic Assay
This protocol is a generalized procedure based on commonly used methods for determining IDO1 enzymatic activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Mixture: Prepare a fresh solution in assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Substrate Solution: Prepare a stock solution of L-tryptophan in assay buffer. The final concentration in the assay is typically around the Km value.
-
Enzyme Solution: Dilute recombinant human IDO1 (hIDO1) protein in assay buffer to the desired concentration.
-
Inhibitor Solution: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (ensure final DMSO concentration is <0.5%).
-
-
Assay Procedure:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add the inhibitor solution or vehicle (DMSO in assay buffer) to the respective wells.
-
Add the enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Kynurenine Measurement:
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration. This can be done spectrophotometrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measuring the absorbance at 480 nm, or by using HPLC.
-
Protocol 2: HeLa Cell-Based IDO1 Activity Assay
This protocol is based on the methodology for measuring IDO1 activity in a cellular context.
-
Cell Culture and IDO1 Induction:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a final concentration of 20-100 ng/mL for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Kynurenine Measurement from Supernatant:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same procedure as in the enzymatic assay (TCA hydrolysis followed by detection with Ehrlich's reagent or HPLC).
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: MTT Assay for Cytotoxicity
This protocol provides a standard method for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed your target cell line (e.g., SW480) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects.
Caption: Logical relationships in interpreting this compound activity data.
References
- 1. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ido1-IN-21 Instability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Ido1-IN-21 during long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in extended experimental timelines.
Compound Handling and Storage
Q1: What are the best practices for storing this compound powder and stock solutions to ensure maximum stability?
A1: Proper storage is critical for maintaining the integrity of this compound. For the solid powder form, it is recommended to store it at -20°C for up to three years. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. When preparing stock solutions, use anhydrous, high-purity DMSO.
Q2: My this compound stock solution, which was clear when prepared, now shows precipitation after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, gently warm the solution to room temperature and vortex thoroughly to ensure complete re-dissolution before preparing your working solution. If precipitation persists, it is advisable to centrifuge the vial and use the supernatant after re-quantifying the concentration. To prevent this, consider preparing stock solutions at a slightly lower concentration.
Q3: I've noticed a color change in my this compound stock solution. Is it still usable?
A3: A color change in your stock solution often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly recommended to discard the solution and prepare a fresh stock from the powder to ensure the reliability of your experimental results.
Instability in Experimental Conditions
Q4: I suspect this compound is degrading in my long-term cell culture experiment. How can I confirm this and what are the likely causes?
A4: Degradation in cell culture media is a common issue for many small molecules. To confirm degradation, you can perform a stability assessment by HPLC (see Protocol 2). The primary causes of instability for compounds like this compound, which contains sulfonamide and chromone-oxime moieties, include:
-
pH of the medium: The stability of sulfonamides can be pH-dependent.
-
Temperature: Prolonged incubation at 37°C can accelerate degradation.
-
Light Exposure: Chromone derivatives can be photosensitive.
-
Reactive Components in Media: Certain components in cell culture media can react with the inhibitor.
Q5: My experimental results with this compound are inconsistent. Could this be related to its stability?
A5: Yes, inconsistent results are a hallmark of compound instability. If the inhibitor degrades over the course of the experiment, its effective concentration will decrease, leading to variable biological effects. To troubleshoot this, it is crucial to standardize your experimental procedures, including the preparation and handling of the inhibitor, and to assess its stability under your specific experimental conditions.
Q6: How can I minimize the degradation of this compound during long-term experiments?
A6: To minimize degradation, consider the following strategies:
-
Prepare Fresh Working Solutions: For long-term experiments, it is best to prepare fresh working solutions from a frozen stock just before use.
-
Replenish the Inhibitor: If your experiment spans several days, consider replacing the media with fresh media containing the inhibitor at regular intervals (e.g., every 24-48 hours).
-
Protect from Light: As chromone derivatives can be light-sensitive, protect your cell culture plates and stock solutions from direct light by using amber vials and minimizing exposure to ambient light.[1]
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.5%) and run appropriate vehicle controls.[2]
Data Interpretation
Q7: If this compound degrades, could the degradation products have off-target effects?
A7: It is possible that degradation products could have their own biological activities, leading to off-target effects that can confound experimental results.[3][4] If you observe unexpected cellular responses, it is important to consider the potential influence of degradation products. Characterizing these products via techniques like LC-MS can provide further insight.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and general guidelines for assessing inhibitor stability.
Table 1: this compound Properties
| Property | Value | Reference |
| IC₅₀ (IDO1 enzyme) | 0.64 µM | [5] |
| IC₅₀ (HeLa cells) | 1.04 µM | |
| IC₅₀ (SW480 cells) | 28.64 µM | |
| Molecular Weight | 479.45 g/mol | |
| Formula | C₂₁H₁₉F₂N₃O₆S |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| DMSO Stock Solution | -80°C | Up to 1 year |
Table 3: General Stability of Related Chemical Moieties
| Chemical Moiety | Potential Instability Factors |
| Sulfonamide | pH, temperature, oxidative conditions |
| Chromone-Oxime | Light (photodegradation) |
Experimental Protocols
Protocol 1: Cell-Based Assay for IDO1 Activity (Kynurenine Measurement)
This protocol is designed to assess the functional activity of this compound by measuring the production of kynurenine, the downstream product of the IDO1-catalyzed reaction.
Materials:
-
IDO1-expressing cell line (e.g., SKOV-3, HeLa)
-
Complete cell culture medium
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde)
-
96-well plates
-
Plate reader (480 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ-containing medium and add the medium with the different concentrations of this compound. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Kynurenine Measurement: a. Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of 6.1 N TCA to each well to precipitate proteins. c. Centrifuge the plate at 2500 x g for 10 minutes. d. Transfer 100 µL of the supernatant to another 96-well plate. e. Add 100 µL of Ehrlich's Reagent (2% w/v in glacial acetic acid) to each well. f. Incubate at room temperature for 10 minutes. g. Measure the absorbance at 480 nm.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC₅₀ of this compound.
Protocol 2: Chemical Stability Assessment of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in a specific solution (e.g., cell culture medium) over time.
Materials:
-
This compound
-
Desired experimental solution (e.g., complete cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) or formic acid (optional, for mobile phase)
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your experimental medium at the final working concentration. Immediately take an aliquot, centrifuge to remove any particulates, and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubate Samples: Incubate the remaining solution under your long-term experimental conditions (e.g., 37°C, 5% CO₂, protected from light).
-
Collect Time-Point Samples: At various time points (e.g., 6, 12, 24, 48, 72 hours), take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis: a. Inject the samples onto the HPLC system. b. Use a suitable gradient of mobile phase (e.g., water/ACN with 0.1% TFA) to separate this compound from potential degradation products. c. Monitor the elution profile at a wavelength where this compound has strong absorbance (this can be determined by a UV scan of the compound).
-
Data Analysis: a. Identify the peak corresponding to this compound based on its retention time from the T=0 sample. b. Quantify the peak area of this compound at each time point. c. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. d. Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound under your experimental conditions. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Stability.
Caption: Troubleshooting Logic for this compound Instability Issues.
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. benchchem.com [benchchem.com]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Ido1-IN-21 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies using the IDO1 inhibitor, Ido1-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[1] This depletion of tryptophan and accumulation of kynurenine suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing cancer cells to evade the immune system.[1][2] this compound blocks this enzymatic activity, thereby helping to restore anti-tumor immune responses.
Q2: What is the reported in vivo efficacy of this compound?
In a preclinical study using a syngeneic mouse model with CT26 colon carcinoma cells, this compound demonstrated significant tumor growth inhibition.[3][4] The compound was administered intraperitoneally at doses of 50 and 100 mg/kg every three days for 21 consecutive days.
Q3: What is the recommended formulation and vehicle for this compound for in vivo studies?
The specific vehicle used in the published in vivo study for this compound is not publicly available. However, for small molecule inhibitors with similar characteristics, a common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final concentration with a biocompatible vehicle such as corn oil, saline, or PBS. It is crucial to ensure that the final concentration of the organic solvent is low (typically <10%) to avoid toxicity to the animal. A vehicle-only control group is essential in your experimental design.
Q4: Are there any available pharmacokinetic (PK) data for this compound?
As of the latest available information, specific pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) for this compound have not been published. To minimize variability and ensure adequate drug exposure, it is highly recommended to conduct a preliminary PK study in your specific animal model. This will help in optimizing the dosing regimen.
Q5: What are the main sources of variability in in vivo studies with this compound?
Variability in in vivo studies can arise from several factors:
-
Compound Formulation and Administration: Inconsistent preparation of the dosing solution, leading to issues with solubility and stability, or improper administration technique (e.g., subcutaneous instead of intraperitoneal injection) can lead to variable drug exposure.
-
Animal-Related Factors: The age, weight, sex, and overall health status of the animals can influence drug metabolism and tumor growth. The genetic background of the mouse strain is also a critical factor.
-
Tumor Model: The specific tumor cell line, the number of cells injected, the site of implantation (subcutaneous vs. orthotopic), and the passage number of the cell line can all affect tumor growth rates and response to treatment.
-
Experimental Procedures: Inconsistent timing of tumor measurement, dosing, and endpoint collection can introduce significant variability.
-
Data Analysis: The choice of statistical methods and the handling of outliers can also impact the interpretation of the results.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Ensure a consistent number of viable cells are injected for each animal.- Use a consistent injection volume and technique.- Consider using a cell counting method that distinguishes between live and dead cells (e.g., trypan blue exclusion). |
| Variable Animal Health | - Source animals from a reputable vendor.- Allow for an adequate acclimatization period before starting the experiment.- Monitor animal health closely throughout the study and exclude animals that show signs of illness unrelated to the tumor or treatment. |
| Inaccurate Dosing | - Prepare the dosing solution fresh daily, if possible, to avoid degradation.- Ensure the compound is fully dissolved or uniformly suspended before each injection.- Calibrate pipettes and syringes regularly. |
Issue 2: Lack of Expected Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Drug Exposure | - Confirm the correct formulation and administration route.- Consider performing a pilot pharmacokinetic study to determine if the drug is reaching the target tissue at sufficient concentrations. |
| Compound Instability | - Store the compound under the recommended conditions (e.g., protected from light and moisture).- Assess the stability of the compound in the chosen vehicle over the duration of the experiment. |
| Tumor Model Resistance | - Verify the expression of IDO1 in your tumor model. IDO1 expression can be variable between cell lines and can be influenced by the tumor microenvironment.- Consider using a different tumor model that is known to be sensitive to IDO1 inhibition. |
| Suboptimal Dosing Regimen | - The published regimen (50-100 mg/kg, i.p., every three days) may not be optimal for your specific model. Consider a dose-response study to determine the most effective dose. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model (e.g., CT26)
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Culture and Implantation:
-
Culture CT26 colon carcinoma cells in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10^5 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation (General Guidance):
-
Prepare a stock solution of this compound in DMSO.
-
On each dosing day, dilute the stock solution with a vehicle such as corn oil to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving a 250 µL injection). Ensure the final DMSO concentration is below 10%.
-
Prepare a vehicle-only solution for the control group.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Use a 25-27 gauge needle.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Follow the dosing schedule (e.g., every three days for 21 days).
-
-
Endpoint Measurement:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Quantitative Data Summary
The following table summarizes the key parameters from the published in vivo study of this compound.
| Parameter | Details |
| Inhibitor | This compound |
| In Vitro IC50 | 0.64 µM |
| Animal Model | CT26 tumor-bearing mice |
| Dose | 50 and 100 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Every three days for 21 consecutive days |
| Reported Outcome | Significant suppression of tumor growth |
Data extracted from MedChemExpress and TargetMol product pages referencing Wang K, et al. Discovery of novel sulfonamide chromone-oxime derivatives as potent indoleamine 2,3-dioxygenase 1 inhibitors.
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: The IDO1 pathway promotes immune evasion by depleting tryptophan and producing kynurenine.
Experimental Workflow for this compound In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound in a syngeneic mouse model.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in Ido1-IN-21 experiments
Welcome to the technical support center for Ido1-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3][4] This pathway is a key mechanism of immune escape in cancer.[5] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, which can lead to the restoration of an effective anti-tumor immune response.
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays. It's important to note that IC50 values can vary between different experimental setups.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated effects on the viability and IDO1 activity in several cancer cell lines.
Q4: Is there in vivo data available for this compound?
Yes, preclinical studies have shown that this compound can effectively inhibit tumor growth in mice.
Troubleshooting Unexpected Results
This section addresses common issues and unexpected outcomes that researchers may encounter during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected IDO1 inhibition in cell-based assays.
Possible Causes:
-
Cell Line Variability: The expression and inducibility of IDO1 can vary significantly between different cell lines.
-
Assay Conditions: The concentration of tryptophan in the culture medium can compete with the inhibitor, affecting its apparent potency.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.
-
When diluting in aqueous media, ensure the final solvent concentration is low and does not affect cell viability.
-
Protect stock solutions from light and store them at the recommended temperature.
-
-
Optimize Cell Culture Conditions:
-
Confirm IDO1 expression in your chosen cell line after stimulation with an inducer like interferon-gamma (IFN-γ).
-
Ensure that the tryptophan concentration in your cell culture medium is consistent across experiments.
-
-
Review Assay Protocol:
-
Compare your protocol with the detailed experimental methodologies provided in the "Experimental Protocols" section below.
-
Consider potential interference of your assay components with this compound.
-
Issue 2: Discrepancy between enzymatic and cellular assay results.
Possible Causes:
-
Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and accumulate intracellularly can influence its efficacy in cell-based assays.
-
Off-Target Effects: In a cellular context, this compound may interact with other proteins or pathways, leading to results that are not solely due to IDO1 inhibition.
-
Metabolism of the Compound: Cells may metabolize this compound, altering its activity.
Troubleshooting Steps:
-
Assess Cell Permeability: If possible, use analytical methods to determine the intracellular concentration of this compound.
-
Investigate Off-Target Effects: Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. Refer to the CETSA protocol below.
-
Evaluate Cell Viability: Always run a parallel cytotoxicity assay to ensure that the observed effects are not due to general toxicity of the compound at the tested concentrations.
Issue 3: Paradoxical increase in kynurenine levels after treatment with an IDO1 inhibitor.
Possible Causes:
-
Off-Target Upregulation of IDO1 Expression: Some tryptophan mimetics have been reported to paradoxically increase IDO1 mRNA and protein expression through off-target effects on signaling pathways like p38 MAPK and JNK. This can lead to an overall increase in kynurenine production despite the inhibition of the enzyme's catalytic activity.
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Some IDO1 inhibitors can act as agonists for the AhR, which can in turn upregulate IDO1 expression.
Troubleshooting Steps:
-
Measure IDO1 Expression: Use techniques like qPCR or Western blotting to determine if this compound treatment alters IDO1 mRNA or protein levels in your experimental system.
-
Investigate AhR Activation: If you suspect AhR-mediated effects, you can use an AhR antagonist or an AhR-responsive reporter assay to investigate this possibility.
-
Dose-Response Analysis: Carefully evaluate the dose-response relationship. Paradoxical effects may occur only within a specific concentration range.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 | 0.64 µM | Recombinant IDO1 | |
| Cellular IDO1 IC50 | 1.04 µM | HeLa | |
| Cell Viability IC50 | 28.64 µM | SW480 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| CT26 Tumor-Bearing Mice | 50, 100 mg/kg; i.p.; every three days for 21 days | Significant suppression of tumor growth |
Experimental Protocols
Protocol 1: IDO1 Enzyme Activity Assay (Colorimetric)
This protocol is a general method for measuring IDO1 enzyme activity and can be adapted for testing the inhibitory effect of this compound.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Methylene blue, Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, catalase, methylene blue, and ascorbic acid.
-
Add Inhibitor: Add serial dilutions of this compound or a vehicle control to the appropriate wells.
-
Add Enzyme: Add the recombinant IDO1 enzyme to all wells except the blank.
-
Initiate Reaction: Start the reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add the DMAB reagent.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Kynurenine Measurement Assay
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in cultured cells.
Materials:
-
IDO1-expressing cell line (e.g., HeLa, SW480)
-
Cell culture medium
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound
-
Reagents for kynurenine detection (as in Protocol 1 or for HPLC/LC-MS analysis)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Colorimetric Method: Follow steps 7-11 from Protocol 1 using the collected supernatant.
-
HPLC/LC-MS Method: Prepare the supernatant for analysis by protein precipitation (e.g., with TCA or methanol) followed by centrifugation. Analyze the cleared supernatant using a validated HPLC or LC-MS/MS method for kynurenine quantification.
-
-
Data Analysis: Determine the cellular IC50 value of this compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing IDO1
-
This compound
-
Lysis buffer
-
Antibodies against IDO1 and a loading control for Western blotting
Procedure:
-
Compound Treatment: Treat the cells with this compound or a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a few minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation.
-
Protein Quantification: Determine the protein concentration in the soluble fractions.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for IDO1. Also, probe for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for IDO1 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
IDO1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Technical Support Center: Ido1-IN-21 and IDO1 Enzymatic Assays
Welcome to the technical support center for researchers utilizing Ido1-IN-21 in indoleamine 2,3-dioxygenase 1 (IDO1) enzymatic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and avoid common artifacts in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your IDO1 enzymatic assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal in "no enzyme" or "blank" wells | Reagent contamination or degradation. | Use fresh reagents and ensure proper handling and storage.[1] |
| Incorrect wavelength settings on the plate reader. | Verify the plate reader is set to the correct wavelength for your assay's detection method.[1] | |
| Inconsistent IC50 values for this compound | Poor solubility of this compound. | Ensure the final DMSO concentration in the assay does not exceed 1-2%.[2] |
| Aggregation of this compound. | Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[2] | |
| Inconsistent pre-incubation time. | Ensure a consistent and sufficient pre-incubation time of the enzyme with this compound before initiating the reaction. | |
| No or very low enzyme activity in the positive control | Improper storage or handling of the IDO1 enzyme. | Store the enzyme at -80°C and avoid multiple freeze-thaw cycles.[1] |
| Inactive assay components. | Ensure all buffers and reagents are at the correct temperature and have not expired. | |
| Discrepancy between enzymatic and cell-based assay results | This compound may have off-target effects in a cellular context. | Perform cell viability assays to rule out cytotoxicity. |
| Different reducing environments between assay types. | Be aware that the artificial reducing system in enzymatic assays (ascorbate/methylene blue) differs from the physiological reductants in cells. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent inhibitor of the IDO1 enzyme, with a reported IC50 of 0.64 μM. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the metabolism of tryptophan down the kynurenine pathway. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby modulating immune responses. In a cellular context, this compound has been shown to inhibit IDO1 in HeLa cells with an IC50 of 1.04 μM and suppress the viability of SW480 cancer cells at higher concentrations.
Q2: My this compound inhibitor shows lower potency in the cell-based assay compared to the enzymatic assay. Why is this?
A2: Discrepancies between enzymatic and cell-based assay results are common for IDO1 inhibitors. Several factors can contribute to this:
-
Cellular Reductants: Enzymatic assays often use an artificial reducing system (e.g., ascorbic acid and methylene blue) to maintain the active ferrous state of the IDO1 heme iron. In a cellular environment, physiological reductants like cytochrome b5 are responsible for this process. This difference in the reducing environment can affect inhibitor potency.
-
Off-Target Effects: In a complex cellular system, this compound could have off-target effects that are not apparent in a purified enzyme assay.
-
Cell Viability: At higher concentrations, the inhibitor might be causing cytotoxicity, leading to a decrease in kynurenine production that is not due to direct IDO1 inhibition. It is crucial to perform a concurrent cell viability assay.
Q3: I am observing a high failure rate of my compounds after the primary enzymatic screen. What are some common reasons for this?
A3: A high failure rate for IDO1 inhibitors when transitioning from enzymatic to cellular or in vivo models is a known issue. Common reasons include:
-
Non-Specific Inhibition: Many compounds can appear as hits in enzymatic assays through non-specific mechanisms like covalent reactivity or redox cycling.
-
Redox-Cycling Compounds: The standard IDO1 enzymatic assay is susceptible to artifacts from redox-cycling compounds. These molecules can interfere with the ascorbate/methylene blue reducing system, leading to apparent inhibition.
-
Compound Aggregation: At higher concentrations, inhibitors can form aggregates that non-specifically inhibit the enzyme. This can often be mitigated by adding a small amount of non-ionic detergent to the assay buffer.
Q4: Can I use frozen cell lysates for my IDO1 activity assay?
A4: It is highly recommended to use freshly collected cell lysates for IDO1 activity measurements. Studies have shown a significant decrease in kynurenine production in previously frozen cells compared to fresh ones.
Q5: What are the key components of a standard cell-free IDO1 enzymatic assay?
A5: A typical cell-free IDO1 enzymatic assay includes the following components in a potassium phosphate buffer (pH 6.5):
-
Recombinant IDO1 protein
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase (to remove H2O2)
Experimental Protocols
Standard Cell-Free IDO1 Enzymatic Assay Protocol
This protocol is adapted from established methods for measuring IDO1 activity in a cell-free system.
-
Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.
-
Add this compound: Add the desired concentrations of this compound (or vehicle control) to the appropriate wells.
-
Add IDO1 Enzyme: Add purified recombinant IDO1 protein to all wells except the "no enzyme" blank.
-
Pre-incubate: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 μM.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the Reaction: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge: Centrifuge the plate to pellet any precipitate.
-
Quantify Kynurenine: Transfer the supernatant to a new plate and measure the kynurenine concentration. This can be done by measuring absorbance at 480 nm after adding Ehrlich's reagent or by using HPLC.
Cell-Based IDO1 Activity Assay Protocol
This protocol is a general guideline for measuring IDO1 activity in a cellular context.
-
Cell Seeding: Seed a suitable cell line (e.g., IFN-γ responsive HeLa or SKOV-3 cells) into a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: The next day, induce IDO1 expression by treating the cells with an appropriate concentration of human IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Inhibitor Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (and controls).
-
Incubate: Incubate the cells for an additional 24-48 hours.
-
Collect Supernatant: Collect the cell culture supernatant.
-
Measure Kynurenine: Measure the concentration of kynurenine in the supernatant using the TCA and Ehrlich's reagent method as described in the cell-free protocol, or by HPLC.
-
Assess Cell Viability: It is highly recommended to perform a concurrent cell viability assay (e.g., MTT or CellTiter-Glo®) on the cells remaining in the plate to assess any cytotoxic effects of the inhibitor.
Visualizations
Caption: The IDO1 enzymatic pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent IDO1 assay results.
References
Cell line-specific responses to Ido1-IN-21 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ido1-IN-21, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as compound 10m) is a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the catabolism of the essential amino acid tryptophan.[2][3] In many cancers, IDO1 is overexpressed, leading to a depletion of tryptophan and an accumulation of its metabolite, kynurenine. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system.[3][4] this compound, a sulfonamide chromone-oxime derivative, directly inhibits the enzymatic activity of IDO1, thereby restoring local tryptophan levels and reducing the production of immunosuppressive kynurenine.
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated inhibitory activity against IDO1 in HeLa (cervical cancer) cells and has been shown to affect the viability of SW480 (colon adenocarcinoma) cells.
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on available data, for IDO1 inhibition assays in HeLa cells, a concentration range of 0-10 µM is suggested, with a reported IC50 of 1.04 µM. For cell viability assays in SW480 cells, a concentration range of 0-50 µM can be used, with a reported IC50 of 28.64 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
For specific instructions on reconstitution and storage, please refer to the Certificate of Analysis provided by the manufacturer. Generally, the compound is shipped at room temperature and should be stored under the recommended conditions upon receipt.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on different cell lines.
Table 1: this compound In Vitro Efficacy
| Parameter | Cell Line | Value |
| IDO1 Inhibition (IC50) | Recombinant hIDO1 | 0.64 µM |
| HeLa (Cervical Cancer) | 1.04 µM | |
| Cell Viability (IC50) | SW480 (Colon Adenocarcinoma) | 28.64 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, and the point of intervention for this compound.
Caption: this compound blocks the conversion of tryptophan to kynurenine by inhibiting the IDO1 enzyme.
Experimental Workflow: Assessing this compound Efficacy
This diagram outlines the typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A general workflow for determining the IC50 values of this compound for IDO1 inhibition and cell viability.
Experimental Protocols
Protocol 1: IDO1 Activity Assay (Kynurenine Measurement) in HeLa Cells
This protocol is adapted from standard cell-based IDO1 activity assays.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
IDO1 Induction: The next day, treat the cells with IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in assay medium (complete growth medium supplemented with 100 µg/mL L-Tryptophan). Remove the IFN-γ containing medium from the cells and add 200 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: a. After incubation, transfer 140 µL of the cell culture supernatant to a new 96-well plate. b. Add 10 µL of 6.1 N TCA to each well to precipitate proteins. c. Incubate the plate at 50°C for 30 minutes. d. Centrifuge the plate at 2500 rpm for 10 minutes. e. Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. f. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. g. Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of kynurenine produced in each well using a standard curve. Determine the IC50 value of this compound by plotting the percentage of IDO1 inhibition against the log of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT) in SW480 Cells
This protocol is a standard MTT assay to determine the effect of this compound on cell viability.
Materials:
-
SW480 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value of this compound by plotting the percentage of cell viability against the log of the inhibitor concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No or low kynurenine production in positive control (HeLa assay) | - Low IDO1 expression- Inactive IFN-γ- Insufficient tryptophan in the medium | - Confirm IDO1 expression by Western blot or qPCR.- Use a fresh, properly stored stock of IFN-γ.- Ensure the assay medium is supplemented with an adequate concentration of L-Tryptophan. |
| High background in kynurenine assay | - Contamination of reagents- Non-specific reaction of Ehrlich's reagent | - Use fresh, high-quality reagents.- Include a "no cell" control to determine the background absorbance of the medium and reagents. |
| Inconsistent IC50 values for cell viability | - Different cell passage numbers- Variation in incubation times- Compound precipitation at high concentrations | - Use cells within a consistent passage number range.- Maintain consistent incubation times across experiments.- Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower top concentration or a different solvent. |
| This compound shows cytotoxicity at concentrations expected to only inhibit IDO1 | - Off-target effects of the compound- Cell line is particularly sensitive | - Perform a cell viability assay in a cell line that does not express IDO1 to assess off-target cytotoxicity.- Lower the concentration range for IDO1 inhibition assays to minimize cytotoxic effects. |
References
- 1. Discovery of novel sulfonamide chromone-oxime derivatives as potent indoleamine 2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to IDO1 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, using Ido1-IN-21 as a representative compound, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IDO1 inhibitors like this compound?
IDO1 inhibitors are designed to block the activity of the IDO1 enzyme.[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2][3] In the tumor microenvironment, cancer cells often upregulate IDO1, which leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[2][4] This process suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, and promotes the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), creating an immunosuppressive environment that allows the tumor to evade the immune system. By inhibiting IDO1, these compounds aim to restore local tryptophan levels, reduce immunosuppressive kynurenine, and reactivate an anti-tumor immune response.
Q2: I am not observing the expected cytotoxic or anti-proliferative effect of this compound on my cancer cells in monoculture. Is this normal?
Yes, this is often the expected result. The primary mechanism of IDO1 inhibitors is to modulate the immune response rather than directly kill cancer cells. Their main therapeutic effect is observed in the context of a functional immune system. Therefore, in a monoculture of cancer cells without immune cells, a significant cytotoxic effect may not be seen. The efficacy of this compound is best evaluated in co-culture systems with immune cells or in in vivo models.
Q3: What are the primary mechanisms of resistance to IDO1 inhibitors?
Resistance to IDO1 inhibitors can arise from several factors:
-
Compensatory Upregulation of Tryptophan 2,3-dioxygenase (TDO2): TDO2 is another enzyme that can catalyze the same rate-limiting step in tryptophan catabolism. Studies have shown that selective inhibition of IDO1 can lead to a compensatory upregulation of TDO2, which maintains the immunosuppressive kynurenine pathway. This is a key mechanism of adaptive resistance.
-
Intrinsic Resistance: Some tumors may have a "cold" or non-inflamed microenvironment with low levels of immune cell infiltration to begin with. In such cases, simply inhibiting IDO1 may not be sufficient to generate a robust anti-tumor immune response.
-
Tumor Cell-Autonomous Effects: Some research suggests that IDO1 may play a role in tumor cell resistance to certain chemotherapies and radiation, independent of its immune-modulatory functions.
Q4: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome resistance:
-
Dual Inhibition of IDO1 and TDO2: The most direct approach to combat resistance mediated by TDO2 upregulation is the use of a dual IDO1/TDO2 inhibitor. This strategy has been shown to be more effective than IDO1 inhibition alone in suppressing tumor growth in preclinical models.
-
Combination Therapy: Combining this compound with other immunotherapies, particularly immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies, can be highly synergistic. This combination can help to "heat up" the tumor microenvironment and enhance the anti-tumor immune response.
-
Combination with Chemotherapy or Radiotherapy: In some contexts, combining IDO1 inhibition with standard chemotherapy or radiation may enhance therapeutic efficacy.
Troubleshooting Guides
Problem 1: High Variability or No Inhibition in Kynurenine Assay
You are performing a cell-based assay to measure the inhibition of kynurenine production by this compound and are observing inconsistent results or a lack of inhibition.
| Potential Cause | Recommended Solution |
| Inactive IFN-γ | The interferon-gamma (IFN-γ) used to induce IDO1 expression may have lost its activity. Use a fresh vial of IFN-γ and verify its activity on a positive control cell line known to respond, such as SKOV-3 or HeLa cells. |
| Insufficient IDO1 Expression | The cell line you are using may not express sufficient levels of IDO1 upon stimulation. Confirm IDO1 expression post-IFN-γ treatment via Western blot or qPCR. Consider using a cell line known to have robust IDO1 induction. |
| Inhibitor Instability or Precipitation | This compound may be unstable or precipitating in your cell culture medium. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Incorrect Assay Conditions | Ensure optimal assay conditions, including cell seeding density, incubation times, and L-tryptophan concentration in the medium. |
| Assay Reagent Issues | Prepare the kynurenine detection reagent (e.g., Ehrlich's reagent) fresh and ensure it is properly dissolved. |
Problem 2: No Reversal of T-cell Suppression in Co-culture Assay
You are performing a co-culture experiment with IDO1-expressing cancer cells and T-cells, but this compound is not rescuing T-cell proliferation or cytokine production (e.g., IL-2).
| Potential Cause | Recommended Solution |
| Compensatory TDO2 Upregulation | The cancer cell line may be upregulating TDO2 in response to IDO1 inhibition, thus maintaining kynurenine production. Assess TDO2 expression by Western blot in this compound-treated cancer cells. Consider using a dual IDO1/TDO2 inhibitor as a positive control. |
| Inhibitor Toxicity to T-cells | At higher concentrations, some IDO1 inhibitors can be toxic to T-cells, confounding the results. Perform a dose-response experiment to assess the direct toxicity of this compound on your T-cells in the absence of cancer cells. |
| Suboptimal Co-culture Conditions | Optimize the ratio of cancer cells to T-cells, as well as the concentration of T-cell stimuli (e.g., anti-CD3/CD28 beads, PHA). |
| Other Immunosuppressive Mechanisms | The cancer cells may be employing other mechanisms to suppress T-cells (e.g., PD-L1 expression, TGF-β secretion). Consider combining this compound with inhibitors of these other pathways. |
Quantitative Data Summary
The following tables summarize IC50 values for representative IDO1 and dual IDO1/TDO2 inhibitors in various assays. These values can serve as a reference for expected potencies.
Table 1: IC50 Values of Representative IDO1 Inhibitors
| Inhibitor | Assay Type | Cell Line / Enzyme | IC50 (nM) | Reference |
| Epacadostat | Cell-based Kynurenine Assay | SKOV-3 | ~15.3 | |
| Epacadostat | Cell-based Kynurenine Assay | A375 | 182 | |
| BMS-986205 | Cell-based Kynurenine Assay | SKOV-3 | ~9.5 | |
| DX-03-12 | Enzymatic Assay | Recombinant IDO1 | 300-500 |
Table 2: IC50 Values of a Representative Dual IDO1/TDO2 Inhibitor
| Inhibitor | Assay Type | Cell Line / Enzyme | IC50 (µM) | Reference |
| AT-0174 | Cell-based Kynurenine Assay | LLC-hIDO1 | 0.17 | |
| AT-0174 | Cell-based Kynurenine Assay | GL261-hTDO2 | 0.25 | |
| TD34 | Cell-based Kynurenine Assay | BT549 (IDO1 & TDO2) | 3.42 |
Key Experimental Protocols
Protocol 1: Cell-Based Kynurenine Assay
This protocol is for measuring the inhibitory effect of this compound on kynurenine production in cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., SKOV-3) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in fresh culture medium supplemented with L-tryptophan (e.g., 50 µg/mL). Remove the IFN-γ-containing medium and add the inhibitor dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Kynurenine Measurement:
-
Transfer 140 µL of supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in your samples and determine the IC50 value of this compound.
Protocol 2: Western Blot for IDO1 and TDO2
This protocol is to assess the expression levels of IDO1 and TDO2 in response to this compound treatment.
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with this compound at various concentrations and time points. Include a vehicle control. For IDO1 induction, pre-treat with IFN-γ.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IDO1, TDO2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
-
Initial Culture: Begin by culturing the parental cancer cell line in its standard growth medium containing this compound at its predetermined IC20-IC30 value.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Continuous Culture: Continue to culture the cells in the presence of the inhibitor, passaging them as they reach confluence. The development of significant resistance can take several months.
-
Confirmation of Resistance: Periodically determine the IC50 of the resistant cell population and compare it to the parental cell line to confirm a shift in sensitivity.
-
Characterization: Once a resistant cell line is established, it can be characterized to investigate the mechanisms of resistance (e.g., by checking for TDO2 upregulation).
Visualizations
Caption: IDO1 signaling pathway and point of inhibition.
Caption: Compensatory TDO2 upregulation as a resistance mechanism.
Caption: Experimental workflow for the cell-based kynurenine assay.
References
Best practices for storing and handling Ido1-IN-21
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ido1-IN-21, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life | Shipping Condition |
| Powder | -20°C | 3 years | Ambient Temperature |
| In Solvent | -80°C | 1 year | Blue Ice |
Handling Guidelines:
-
Reconstitution: For creating stock solutions, use appropriate solvents such as DMSO or Ethanol. It is recommended to use ultrasonic agitation to aid dissolution.[1] The concentration of the stock solution should be below the maximum solubility to ensure complete dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into single-use volumes before freezing.
-
Light and Moisture: Protect the compound from light and moisture.
Quantitative Data
Solubility:
| Solvent | Solubility | Notes |
| Water | Insoluble | |
| DMSO | ≥19.35 mg/mL | |
| Ethanol | ≥34.75 mg/mL | Ultrasonic agitation recommended.[1] |
Biological Activity:
| Assay Type | Cell Line | IC50 |
| IDO1 Inhibition | 0.64 μM[2][3] | |
| IDO1 Activity | HeLa | 1.04 μM |
| Cell Viability | SW480 | 28.64 μM |
Experimental Protocols
In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in a cellular context.
Materials:
-
This compound
-
Cell line known to express IDO1 (e.g., HeLa, SW480)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
DMSO (for dissolving this compound)
-
96-well plates
-
Reagents for kynurenine detection
Workflow Diagram:
Caption: A typical workflow for an in vitro cell-based IDO1 inhibition assay.
Procedure:
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours.
-
IDO1 Induction: To induce the expression of IDO1, treat the cells with an appropriate concentration of IFN-γ. The optimal concentration should be determined empirically for your cell line.
-
Compound Addition: Prepare serial dilutions of this compound in your cell culture medium. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Add the diluted compound to the cells.
-
Incubation: Incubate the plate for 48 hours to allow for IDO1 inhibition and the accumulation of kynurenine.
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. The concentration of kynurenine, the product of IDO1 activity, can be measured using various methods, including HPLC or a colorimetric assay with Ehrlich's reagent.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general guideline for evaluating the efficacy of this compound in a murine tumor model.
Materials:
-
This compound
-
Tumor-bearing mice (e.g., CT26 tumor-bearing mice)
-
Vehicle for injection (e.g., DMSO, saline)
-
Dosing equipment (syringes, needles)
Procedure:
-
Animal Model: Utilize a suitable tumor-bearing mouse model. CT26 tumor-bearing mice have been used in previous studies with this compound.
-
Dosing Solution Preparation: Prepare the dosing solution of this compound in a suitable vehicle. The concentration of DMSO should be controlled, especially for sensitive mouse strains. For normal mice, the DMSO concentration should generally be below 10%.
-
Administration: Administer this compound to the mice via intraperitoneal (i.p.) injection. A common dosing schedule is every three days for a period of 21 consecutive days, with doses ranging from 50 to 100 mg/kg.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume.
-
Data Analysis: Compare the tumor growth in the this compound treated group to a vehicle-treated control group to determine the efficacy of the compound.
Signaling Pathway
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. This process has significant implications in cancer immunology, as the depletion of tryptophan and the accumulation of its metabolite, kynurenine, create an immunosuppressive tumor microenvironment.
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Troubleshooting and FAQs
This section addresses common problems and questions that may arise during experiments with this compound.
Troubleshooting Guide
Caption: A troubleshooting guide for common issues with this compound experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound is known to be insoluble in water. For stock solutions, use DMSO or ethanol. If you still experience issues, gentle warming and ultrasonic agitation can help to fully dissolve the compound. Ensure you are not exceeding the maximum solubility.
Q2: I am not observing the expected IDO1 inhibition in my cell-based assay. What are the possible reasons?
A2: There could be several reasons for this:
-
IDO1 Expression: Ensure that your cell line is expressing sufficient levels of IDO1. IDO1 expression is often induced by treatment with IFN-γ, and the induction efficiency can vary between cell lines.
-
Compound Degradation: Check if your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Verify that your assay conditions, such as incubation time and substrate concentration, are optimal.
Q3: What concentration of DMSO is safe for my in vivo experiments?
A3: The tolerance to DMSO can vary between different mouse strains. As a general guideline, the concentration of DMSO should be kept below 10% for normal mice. For more sensitive strains, such as nude or transgenic mice, it is recommended to keep the DMSO concentration below 2%. It is always advisable to perform a solvent-negative control experiment to rule out any non-specific effects of the vehicle.
Q4: Can this compound be used for both in vitro and in vivo studies?
A4: Yes, this compound has been demonstrated to be effective in both in vitro cell-based assays and in vivo murine tumor models.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). By inhibiting IDO1, it prevents the degradation of tryptophan into kynurenine. This can help to restore T-cell function within the tumor microenvironment, thereby overcoming a key mechanism of tumor immune evasion.
References
Validation & Comparative
A Comparative Analysis of Two Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Researchers and Drug Development Professionals
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment. By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes this essential amino acid and produces immunosuppressive metabolites known as kynurenines. This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an environment conducive to tumor growth and immune evasion.
The therapeutic potential of targeting IDO1 has led to the development of numerous small molecule inhibitors. This guide provides a detailed preclinical comparison of two such inhibitors: Ido1-IN-21, a novel sulfonamide chromone-oxime derivative, and navoximod (also known as GDC-0919 or NLG-919), a well-characterized compound that has been evaluated in clinical trials.
At a Glance: Key Preclinical Performance Metrics
The following tables summarize the quantitative data from preclinical studies of this compound and navoximod, offering a direct comparison of their potency and efficacy in various cancer models.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | Navoximod |
| IDO1 Enzymatic Inhibition (IC50) | 0.64 µM (human IDO1)[1] | Ki: 7 nM; IC50: 28 nM (recombinant human IDO1) |
| Cellular IDO1 Activity (IC50/EC50) | 1.04 µM (HeLa cells)[1] | 70-75 nM (cell-based assays)[2] |
| T-cell Proliferation Rescue (EC50) | Not Reported | 90 nM (human mixed lymphocyte reaction)[2] |
| Cancer Cell Viability (IC50) | 28.64 µM (SW480 cells, 48h) | Not Reported as a primary endpoint |
Table 2: In Vivo Antitumor Efficacy
| Cancer Model | Compound | Dosing Regimen | Outcome |
| CT26 Colon Carcinoma | This compound | 50 or 100 mg/kg, i.p., every three days for 21 days[3] | Significant suppression of tumor growth |
| B16F10 Melanoma | Navoximod | Not specified | Markedly enhances anti-tumor responses to vaccination, leading to ~95% reduction in tumor volume within 4 days of vaccination. |
| EMT6 Mammary Carcinoma | Navoximod | Not specified | Improved efficacy of anti-PD-1 therapy, increased CD8+ T/Treg ratio, and elevated plasma IFNγ. |
| Sarcoma | Navoximod | Not specified | As a single agent or in combination with a PD-L1 blocker, did not efficiently control tumor growth. |
| Glioma | Navoximod | Not specified | Potent inhibition of the IDO1 pathway and effectively crosses the blood-brain barrier. Enhances the response to radiation therapy. |
Mechanism of Action: Targeting the IDO1 Pathway
Both this compound and navoximod are designed to inhibit the enzymatic activity of IDO1. By blocking the conversion of tryptophan to kynurenine, these inhibitors aim to reverse the immunosuppressive tumor microenvironment. The intended downstream effects include:
-
Restoration of Tryptophan Levels: Alleviating the tryptophan starvation-induced stress on effector T cells.
-
Reduction of Kynurenine Production: Decreasing the activation of the aryl hydrocarbon receptor (AhR), which mediates many of the immunosuppressive effects of kynurenine.
-
Enhanced Anti-Tumor Immunity: Restoring the proliferation and cytotoxic function of CD8+ T cells and NK cells, while reducing the suppressive activity of Tregs and MDSCs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used to evaluate this compound and navoximod.
This compound Evaluation Protocols
The preclinical assessment of this compound was primarily detailed in a study by Wang K, et al..
-
Enzymatic IDO1 Inhibition Assay:
-
Recombinant human IDO1 enzyme was used.
-
The reaction mixture contained L-tryptophan as the substrate.
-
The production of N-formylkynurenine was measured to determine IDO1 activity.
-
Various concentrations of this compound were added to determine the IC50 value.
-
-
Cellular IDO1 Inhibition Assay:
-
HeLa cells, which can be induced to express IDO1, were used.
-
IDO1 expression was stimulated with interferon-gamma (IFNγ).
-
Cells were treated with different concentrations of this compound.
-
The concentration of kynurenine in the cell culture supernatant was measured to assess IDO1 activity and calculate the cellular IC50.
-
-
In Vivo Antitumor Efficacy Study:
-
Animal Model: BALB/c mice were used.
-
Tumor Model: CT26 colon carcinoma cells were subcutaneously injected into the mice.
-
Treatment: When tumors reached a palpable size, mice were treated with this compound (50 or 100 mg/kg) via intraperitoneal injection every three days for 21 days.
-
Endpoint: Tumor volume was measured throughout the study to assess the antitumor effect of the compound.
-
Navoximod Evaluation Protocols
The preclinical studies for navoximod have been conducted across various cancer models. While specific detailed protocols are spread across multiple publications, a general workflow can be outlined.
-
B16F10 Melanoma Model with Vaccination:
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous injection of B16F10 melanoma cells.
-
Treatment: Combination of navoximod with a cancer vaccine (e.g., cognate hgp100 peptide plus CpG-1826 in IFA) in tumor-bearing mice.
-
Endpoint: Tumor volume reduction and analysis of the anti-tumor immune response.
-
-
EMT6 Mammary Carcinoma Model with Anti-PD-1:
-
Animal Model: Syngeneic mice for the EMT6 model.
-
Tumor Model: Orthotopic or subcutaneous implantation of EMT6 cells.
-
Treatment: Combination of navoximod with an anti-PD-1 antibody.
-
Endpoints: Tumor growth inhibition, and immunophenotyping of tumor-infiltrating lymphocytes (e.g., CD8+ T cells, Tregs) and measurement of systemic cytokines like IFNγ.
-
Comparative Summary and Discussion
This guide provides a snapshot of the preclinical data available for this compound and navoximod.
References
Validating the Specificity of Ido1-IN-21 for IDO1 Over IDO2 and TDO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of the inhibitor Ido1-IN-21 for indoleamine 2,3-dioxygenase 1 (IDO1) against the related enzymes indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). Objective comparison of the inhibitor's performance is supported by experimental data and detailed protocols.
Executive Summary
IDO1, IDO2, and TDO are three distinct enzymes that catalyze the first and rate-limiting step in tryptophan catabolism via the kynurenine pathway.[1][2][3] While IDO1 and TDO have robust enzymatic activity, IDO2's activity is significantly weaker.[1] Given the therapeutic interest in targeting IDO1 for cancer immunotherapy, it is crucial to establish the selectivity of inhibitors like this compound to minimize off-target effects. This guide outlines the necessary biochemical and cell-based assays to determine the half-maximal inhibitory concentration (IC50) of this compound against each of these enzymes.
Data Presentation
The following tables summarize the expected data from specificity assays for an inhibitor highly selective for IDO1.
Table 1: Biochemical Assay - IC50 Values for this compound
| Enzyme | This compound IC50 (nM) | Epacadostat IC50 (nM) (Reference) |
| Human IDO1 | To be determined | < 10 |
| Human IDO2 | To be determined | > 10,000 |
| Human TDO | To be determined | > 50,000 |
Epacadostat is a known potent and selective IDO1 inhibitor and can be used as a positive control.[4]
Table 2: Cell-Based Assay - Inhibition of Kynurenine Production
| Cell Line | Treatment | This compound (% Inhibition) |
| HEK293-IDO1 | IFN-γ | To be determined |
| HEK293-IDO2 | Tetracycline | To be determined |
| HEK293-TDO | Dexamethasone | To be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical (Enzymatic) Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified IDO1, IDO2, and TDO.
Materials:
-
Recombinant human IDO1, IDO2, and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
This compound (test compound)
-
Epacadostat (positive control)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well microplates (UV-transparent or suitable for colorimetric reading)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound or the control inhibitor to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the respective enzyme (IDO1, IDO2, or TDO) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at a higher temperature (e.g., 50-65°C) for approximately 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480-490 nm. The amount of kynurenine produced is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the potency and selectivity of this compound in a cellular context using engineered cell lines that individually express IDO1, IDO2, or TDO.
Materials:
-
Stable cell lines expressing human IDO1, IDO2, or TDO (e.g., HEK293 or SKOV-3).
-
Cell culture medium and supplements.
-
Inducing agents: Interferon-gamma (IFN-γ) for IDO1, tetracycline for inducible IDO2 expression, and dexamethasone for TDO.
-
This compound (test compound).
-
Control inhibitor.
-
Reagents for kynurenine detection (as in the biochemical assay).
Procedure:
-
Seed the engineered cells in 96-well plates and allow them to adhere overnight.
-
Induce the expression of the target enzyme using the appropriate inducing agent (e.g., IFN-γ for IDO1-expressing cells).
-
Treat the cells with a range of concentrations of this compound or a control inhibitor.
-
Incubate for a suitable period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and DMAB method described in the biochemical assay protocol.
-
Calculate the percent inhibition of kynurenine production at each inhibitor concentration and determine the IC50 values.
Mandatory Visualizations
Signaling Pathway
Caption: Tryptophan is catabolized to Kynurenine by IDO1, IDO2, and TDO.
Experimental Workflow
Caption: Workflow for assessing inhibitor specificity using biochemical and cell-based assays.
References
- 1. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IDO1 Inhibitors: Ido1-IN-21 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion.[1][2] This enzyme catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] The resulting depletion of tryptophan and accumulation of kynurenine metabolites in the tumor microenvironment suppresses the proliferation and function of effector T cells and promotes the activity of regulatory T cells, thereby fostering an immunosuppressive milieu that allows cancer cells to proliferate.[3] Consequently, the development of small molecule inhibitors targeting IDO1 has been a major focus in cancer immunotherapy.
This guide provides a head-to-head comparison of Ido1-IN-21 with other notable IDO1 inhibitors, including the clinically evaluated compounds Epacadostat, Linrodostat, and Navoximod. We will delve into their mechanisms of action, comparative biochemical and cellular activities supported by experimental data, and provide an overview of the methodologies used to generate this data.
Mechanism of Action of IDO1 Inhibitors
The primary mechanism of action for IDO1 inhibitors is the blockade of the IDO1 enzyme's catalytic activity. By binding to the enzyme, these inhibitors prevent the conversion of tryptophan to N-formylkynurenine, the initial step in the kynurenine pathway. This action leads to a reversal of the immunosuppressive effects within the tumor microenvironment by:
-
Restoring Tryptophan Levels: Adequate tryptophan levels are crucial for T cell proliferation and activation.
-
Reducing Kynurenine Production: Lowering the concentration of immunosuppressive kynurenine metabolites alleviates their negative impact on immune cells.
Ultimately, the inhibition of IDO1 is intended to restore and enhance the anti-tumor immune response, making cancer cells more susceptible to immune-mediated destruction. There is significant interest in combining IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors targeting PD-1/PD-L1, to achieve synergistic anti-cancer effects.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected IDO1 inhibitors, providing a basis for their comparative evaluation.
Table 1: Biochemical and Cellular Activity of IDO1 Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Cell Line |
| This compound | IDO1 | 0.64 µM | 1.04 µM | HeLa |
| Epacadostat | IDO1 | 10 nM | 0.0034 µM | OCI-AML2 |
| Linrodostat | IDO1 | 1.7 nM | 1.1 nM | HEK293 (hIDO1) |
| Navoximod | IDO1 | Kᵢ: 7 nM | 75 nM | Not Specified |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the IDO1 enzyme by 50%. Lower values indicate greater potency. Data is compiled from multiple sources.
Experimental Protocols
The data presented in this guide is derived from established experimental assays. Below are detailed methodologies for key experiments used to characterize IDO1 inhibitors.
IDO1 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine by the IDO1 enzyme. The product can then be measured, often after conversion to kynurenine.
General Protocol:
-
Enzyme Preparation: Recombinant human IDO1 is purified. The enzyme is typically in a ferric state and needs to be reduced to the active ferrous state.
-
Reaction Mixture: A typical reaction mixture in a phosphate buffer (pH 6.5) includes:
-
Purified recombinant IDO1 enzyme.
-
L-tryptophan as the substrate.
-
Ascorbic acid and methylene blue as reducing agents to maintain the active state of the enzyme.
-
Catalase to prevent enzyme inhibition by hydrogen peroxide.
-
-
Inhibitor Addition: Test compounds (like this compound) are added at varying concentrations.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped, often by the addition of trichloroacetic acid (TCA).
-
Product Measurement: The N-formylkynurenine produced is hydrolyzed to kynurenine by incubation at 50°C. The concentration of kynurenine is then determined by measuring its absorbance at 321 nm or by reacting it with p-dimethylaminobenzaldehyde (p-DMAB) to form a colored product measured at 480 nm. Alternatively, fluorescent methods can be used where a fluorogenic developer reacts with N-formylkynurenine to produce a fluorescent signal.
Cellular IDO1 Activity Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Principle: IDO1 expression is induced in a cancer cell line, and the inhibitor's effect on kynurenine production is measured in the cell culture supernatant.
General Protocol:
-
Cell Culture: A suitable human cancer cell line, such as HeLa or SKOV-3, is cultured in 96-well plates.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for approximately 24-48 hours.
-
Inhibitor Treatment: The cultured cells are then treated with various concentrations of the test inhibitor.
-
Incubation: The cells are incubated with the inhibitor for a further 24-48 hours.
-
Kynurenine Measurement:
-
A sample of the cell culture supernatant is collected.
-
TCA is added to the supernatant, and the mixture is incubated to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation to remove precipitated proteins, the kynurenine in the supernatant is quantified, typically using the p-DMAB colorimetric method described above or by HPLC.
-
Visualizing the Landscape
To better understand the context of IDO1 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The IDO1 pathway in the tumor microenvironment.
Caption: A typical experimental workflow for a cellular IDO1 assay.
Concluding Remarks
The development of IDO1 inhibitors represents a promising avenue in cancer immunotherapy. While early clinical trials with some IDO1 inhibitors have yielded mixed results, the therapeutic potential of targeting this pathway remains an active area of research. This compound is a valuable research tool for further elucidating the role of IDO1 in cancer biology. The comparative data and experimental protocols provided in this guide are intended to support researchers in their efforts to discover and develop more effective IDO1-targeted therapies. A thorough understanding of the nuances of each inhibitor and the assays used to characterize them is critical for advancing this field.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IDO1 Inhibitors: Evaluating the Synergistic Potential of Ido1-IN-21 with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-21, and other notable IDO1 inhibitors, with a focus on their synergistic effects when combined with immune checkpoint inhibitors. While direct preclinical data on the combination of this compound with checkpoint inhibitors is not yet publicly available, this guide summarizes the existing monotherapy data for this compound and draws comparisons with established IDO1 inhibitors for which combination therapy data exists. This approach aims to provide a valuable resource for researchers interested in the therapeutic potential of targeting the IDO1 pathway in immuno-oncology.
Introduction to IDO1 Inhibition and Synergy with Checkpoint Blockade
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2]
Immune checkpoint inhibitors, such as antibodies targeting Programmed Cell Death Protein 1 (PD-1) or its ligand (PD-L1), have revolutionized cancer therapy. However, a significant number of patients do not respond to these therapies, often due to primary or acquired resistance mechanisms within the tumor microenvironment. The upregulation of the IDO1 pathway has been identified as a critical mechanism of resistance to checkpoint blockade.[3] Preclinical and early clinical studies have shown that combining IDO1 inhibitors with anti-PD-1/PD-L1 therapy can lead to synergistic anti-tumor effects.
This compound: A Novel IDO1 Inhibitor
This compound is a recently identified potent inhibitor of IDO1. Preclinical data demonstrates its activity in both enzymatic and cellular assays, as well as in a murine tumor model as a monotherapy.
In Vitro and In Vivo Monotherapy Performance of this compound
| Parameter | This compound | Reference |
| Enzymatic IC50 | 0.64 µM | |
| Cellular IC50 (HeLa cells) | 1.04 µM | |
| Cell Viability IC50 (SW480 cells) | 28.64 µM | |
| In Vivo Efficacy (CT26 tumor model) | Significant tumor growth suppression at 50 and 100 mg/kg |
Comparative Analysis: this compound and Other IDO1 Inhibitors in Combination with Checkpoint Inhibitors
While combination therapy data for this compound is not available, this section compares its monotherapy profile with the preclinical and clinical data of other well-characterized IDO1 inhibitors—Epacadostat, Navoximod (GDC-0919), and BMS-986205—in combination with checkpoint inhibitors.
Preclinical and Clinical Efficacy of IDO1 Inhibitors with Checkpoint Blockade
| IDO1 Inhibitor | Checkpoint Inhibitor | Cancer Model/Patient Population | Key Findings | Reference |
| Epacadostat | Pembrolizumab (anti-PD-1) | CT26 colorectal cancer (murine) | Combination significantly reduced tumor growth compared to either monotherapy. | |
| Pembrolizumab (anti-PD-1) | Advanced Melanoma (Phase I/II) | Objective Response Rate (ORR) of 55% in 22 patients. | ||
| Navoximod (GDC-0919) | Atezolizumab (anti-PD-L1) | Advanced Solid Tumors (Phase I) | Combination was well-tolerated; 9% of patients in dose-escalation and 11% in expansion cohorts achieved a partial or complete response. | |
| BMS-986205 | Nivolumab (anti-PD-1) | Advanced Bladder Cancer | ORR of 32% in 25 evaluable patients. | |
| Nivolumab (anti-PD-1) | Advanced Cervical Cancer | ORR of 13.6% in 22 evaluable patients. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro IDO1 Inhibition Assay (HeLa Cells) - Adapted for this compound
Objective: To determine the cellular potency of an IDO1 inhibitor.
Materials:
-
HeLa cells
-
Human interferon-gamma (IFN-γ)
-
L-tryptophan
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with 10 ng/mL of human IFN-γ to induce IDO1 expression.
-
Add varying concentrations of this compound (e.g., 0-10 µM) to the wells.
-
Add L-tryptophan to a final concentration of 15 µg/mL.
-
Incubate for an additional 48 hours.
-
To measure kynurenine production, transfer 140 µL of the supernatant to a new plate.
-
Add 10 µL of 6.1 N TCA, incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Murine Tumor Model (CT26) - Monotherapy Protocol for this compound
Objective: To evaluate the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse model.
Materials:
-
BALB/c mice
-
CT26 murine colorectal carcinoma cells
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^5 CT26 cells into the flank of BALB/c mice.
-
Allow tumors to establish and reach a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, 50 mg/kg this compound, 100 mg/kg this compound).
-
Administer this compound via intraperitoneal (i.p.) injection every three days for 21 consecutive days.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Representative In Vivo Murine Tumor Model (CT26) - Combination Therapy Protocol
Objective: To assess the synergistic anti-tumor effect of an IDO1 inhibitor and a checkpoint inhibitor.
Procedure:
-
Follow steps 1 and 2 of the monotherapy protocol.
-
Randomize mice into four treatment groups: Vehicle control, IDO1 inhibitor alone, checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and the combination of the IDO1 inhibitor and the checkpoint inhibitor.
-
Administer the IDO1 inhibitor as described in the monotherapy protocol.
-
Administer the anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) on a schedule such as every 3-4 days.
-
Monitor tumor growth, body weight, and animal health as described previously.
-
Analyze the data to determine if the combination therapy results in a statistically significant improvement in tumor growth delay or regression compared to the monotherapy groups.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of IDO1 Inhibition: A Comparative Analysis of Ido1-IN-21 and Other Novel Inhibitors
A deep dive into the potency, mechanism of action, and experimental evaluation of emerging indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, providing a critical resource for researchers in cancer immunotherapy and drug development.
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2][3] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] This enzymatic activity within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby enabling tumors to evade immune surveillance. Consequently, the development of potent and selective IDO1 inhibitors is a major focus of modern drug discovery. This guide provides a comparative evaluation of Ido1-IN-21 against a selection of other novel IDO1 inhibitors, supported by available experimental data and detailed methodologies.
Comparative Potency of IDO1 Inhibitors
The potency of an IDO1 inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce IDO1 enzymatic activity by 50%. The following table summarizes the reported IC50 values for this compound and other notable novel IDO1 inhibitors. It is crucial to note that direct comparison of IC50 values should be approached with caution, as variations in experimental conditions, such as the cell line used, assay format (enzymatic vs. cellular), and specific reagents, can significantly influence the results.
| Inhibitor | Target Form | Enzymatic IC50 | Cellular IC50 | Cell Line | Reference |
| This compound | Not Specified | 0.64 µM | 1.04 µM | HeLa | |
| Epacadostat (INCB024360) | Holo-IDO1 | 72 nM | 7.1 nM - 15.3 nM | Not Specified, SKOV-3 | |
| BMS-986205 (Linrodostat) | Apo-IDO1 | Not Specified | ~9.5 nM | SKOV-3 | |
| Navoximod (GDC-0919) | Holo-IDO1 | Not Specified | EC50 = 75 nM | Not Specified | |
| DC-I02806 | Not Specified | ~18 µM | ~18 µM | HeLa | |
| Compound I-4 | Apo-IDO1 | Not Specified | 0.44 µM | Not Specified |
Signaling Pathways and Experimental Workflow
To understand the context of IDO1 inhibition and the methods used for evaluation, the following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for assessing inhibitor potency.
Caption: The IDO1-mediated tryptophan catabolism pathway leading to immune suppression.
Caption: A generalized workflow for evaluating the potency of IDO1 inhibitors in a cell-based assay.
Detailed Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is paramount. Below are detailed methodologies for commonly employed assays in the evaluation of IDO1 inhibitors.
Cell-Based IDO1 Kynurenine Assay
This assay measures the production of kynurenine in cells expressing IDO1, providing a physiologically relevant context for inhibitor evaluation.
1. Cell Culture and IDO1 Induction:
-
Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa or SKOV-3, are cultured in appropriate media.
-
To induce IDO1 expression, cells are treated with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
2. Inhibitor Treatment:
-
Following IFN-γ stimulation, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) and a fixed concentration of L-tryptophan.
3. Incubation and Sample Collection:
-
The cells are incubated for a defined period (e.g., 24-72 hours) to allow for tryptophan metabolism.
-
After incubation, the cell culture supernatant is collected for kynurenine analysis.
4. Kynurenine Quantification:
-
The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine reacts with p-dimethylaminobenzaldehyde to produce a colored product that can be quantified spectrophotometrically at a specific wavelength (e.g., 480 nm).
-
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.
5. Data Analysis:
-
The percentage of IDO1 inhibition is calculated for each inhibitor concentration relative to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzymatic IDO1 Inhibition Assay
This in vitro assay directly measures the effect of an inhibitor on the activity of purified recombinant IDO1 enzyme.
1. Reaction Mixture Preparation:
-
A reaction buffer is prepared containing essential components for IDO1 activity, such as methylene blue and ascorbic acid as reducing agents.
-
The test inhibitor is added to the reaction mixture at various concentrations.
2. Enzymatic Reaction:
-
The reaction is initiated by adding a known amount of recombinant human IDO1 enzyme and the substrate, L-tryptophan.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
3. Reaction Termination and Product Measurement:
-
The reaction is stopped, typically by adding a quenching agent like trichloroacetic acid.
-
The amount of N-formylkynurenine or kynurenine produced is quantified, often using methods similar to the cell-based assay (spectrophotometry or HPLC).
4. IC50 Determination:
-
The IC50 value is calculated in the same manner as the cell-based assay.
Concluding Remarks
The development of novel IDO1 inhibitors like this compound is a testament to the ongoing efforts to overcome immune evasion in cancer. While this compound demonstrates promising inhibitory activity, a comprehensive understanding of its comparative potency requires standardized, head-to-head studies against other emerging inhibitors. The distinction between inhibitors targeting the holo- versus apo-form of IDO1 represents a significant advancement in the field, potentially offering different pharmacological profiles. The experimental protocols outlined in this guide provide a framework for such comparative evaluations, which are essential for identifying the most promising candidates for further preclinical and clinical development. As the landscape of IDO1 inhibitors continues to evolve, rigorous and transparent data presentation will be crucial for advancing the field of cancer immunotherapy.
References
- 1. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]
- 5. Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Ido1-IN-21 activity in different cancer types
While the specific inhibitor "Ido1-IN-21" remains undocumented in publicly available scientific literature, the broader class of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors continues to be a focal point of research in oncology. This guide provides a comparative analysis of three prominent IDO1 inhibitors—Epacadostat, Navoximod, and Linrodostat—offering a cross-validation of their activity in various cancer types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By degrading tryptophan and producing kynurenine, IDO1 creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[3][4] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring T-cell function and enhancing anti-tumor immunity.[5] Overexpression of IDO1 has been observed in a variety of malignancies, including melanoma, non-small cell lung cancer, and ovarian cancer, and is often associated with a poor prognosis.
Comparative Efficacy and Potency of IDO1 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for Epacadostat, Navoximod, and Linrodostat across different cancer models.
Table 1: In Vitro Activity of IDO1 Inhibitors
| Inhibitor | Assay Type | Cell Line/System | IC50/EC50/Ki | Reference(s) |
| Epacadostat | Enzymatic Assay | Recombinant Human IDO1 | IC50: 71.8 nM | |
| Cell-based Assay | Human IDO1-transfected HEK293 cells | IC50: ~10 nM | ||
| Cell-based Assay | IFNγ-stimulated HeLa cells | IC50: 7.1 nM | ||
| Cell-based Assay | IFNγ-stimulated SKOV-3 (Ovarian Cancer) | pIC50: 7.76 ± 0.06 | ||
| Cell-based Assay | Mouse IDO1-transfected HEK293/MSR cells | IC50: 52.4 nM | ||
| Cell-based Assay | CT26 (Colon Carcinoma) | IC50: 76 nM | ||
| Cell-based Assay | PAN02 (Pancreatic Cancer) | IC50: 27 nM | ||
| Navoximod | Enzymatic Assay | Recombinant Human IDO1 | Ki: 7 nM | |
| Cell-based Assay | IFNγ-stimulated HeLa cells | EC50: 75 nM | ||
| Cell-based Assay | IDO-expressing human monocyte-derived DCs (MLR) | ED50: 80 nM | ||
| Cell-based Assay | IDO-expressing mouse DCs from tumor-draining lymph nodes (MLR) | ED50: 120 nM | ||
| Cell-based Assay | Cellular Activity | EC50: 70 nM | ||
| Linrodostat | Cell-based Assay | IFNγ-stimulated SKOV-3 (Ovarian Cancer) | IC50: ~9.5 nM | |
| Cell-based Assay | Jurkat T-cell co-culture with IFNγ-stimulated SKOV-3 | IC50: ~8 nM |
Table 2: In Vivo Antitumor Activity of IDO1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference(s) |
| Epacadostat | CT26 Colon Carcinoma (mice) | 100 mg/kg, oral, BID | Suppressed kynurenine in plasma, tumors, and lymph nodes. | |
| B16F10 Melanoma (mice) | Not specified | Efficacious in rodent models of melanoma. | ||
| Navoximod | B16F10 Melanoma (mice) | Not specified | Markedly enhances anti-tumor responses when combined with vaccination. | |
| Murine Glioma | Not specified | Potent inhibition of IDO1 and crosses the blood-brain barrier. Enhances radiotherapy response. | ||
| Linrodostat | Human tumor xenograft models | Not specified | Significantly reduced kynurenine levels. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating IDO1 inhibitors.
Experimental Protocols
IDO1 Activity Assay (Cell-based)
This protocol is adapted from methods used to evaluate IDO1 inhibitors in cancer cell lines.
1. Cell Culture and IDO1 Induction:
- Seed cancer cells known to express IDO1 (e.g., HeLa or SK-OV-3) in a 96-well plate.
- Incubate the cells overnight to allow for attachment.
- To induce IDO1 expression, treat the cells with recombinant human interferon-gamma (IFN-γ) at a final concentration of 50 ng/mL.
2. Inhibitor Treatment:
- Prepare serial dilutions of the IDO1 inhibitor (e.g., Epacadostat) in the appropriate cell culture medium.
- Add the different concentrations of the inhibitor to the wells containing the IFN-γ stimulated cells. Include a vehicle control (e.g., DMSO).
3. Kynurenine Measurement:
- Incubate the plate for 48 hours to allow for tryptophan metabolism.
- After incubation, collect the cell culture supernatant.
- The concentration of kynurenine in the supernatant can be measured using several methods:
- Colorimetric Assay: Mix the supernatant with 2% (w/v) p-DMAB in acetic acid and measure the absorbance at 480 nm.
- HPLC: High-performance liquid chromatography provides a more sensitive and specific measurement of kynurenine.
- ELISA: Commercially available ELISA kits can be used for the quantification of kynurenine.
- LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for quantifying kynurenine and other metabolites in the pathway.
4. Data Analysis:
- Calculate the concentration of kynurenine for each inhibitor concentration.
- Plot the kynurenine concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Model
This protocol outlines a general procedure for assessing the in vivo efficacy of an IDO1 inhibitor.
1. Tumor Cell Implantation:
- Implant a suitable number of cancer cells (e.g., CT26 colon carcinoma cells) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
2. Treatment Administration:
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer the IDO1 inhibitor orally at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily). The control group receives the vehicle.
3. Tumor Growth Monitoring:
- Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
4. Pharmacodynamic Analysis:
- At the end of the study, collect blood and tumor tissue samples.
- Measure the levels of kynurenine and tryptophan in the plasma and tumor homogenates using HPLC or LC-MS/MS to assess the in vivo inhibition of IDO1.
5. Efficacy Evaluation:
- Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the IDO1 inhibitor.
Conclusion
While the quest for a clinically successful IDO1 inhibitor has faced challenges, the rationale for targeting this immunosuppressive pathway in cancer remains strong. Epacadostat, Navoximod, and Linrodostat have demonstrated potent and selective inhibition of IDO1 in preclinical models across a range of cancer types. The provided data and experimental protocols offer a valuable resource for researchers to further investigate and compare the activity of these and other novel IDO1 inhibitors, ultimately contributing to the development of more effective cancer immunotherapies.
References
- 1. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. What is Epacadostat used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking Ido1-IN-21: A Comparative Guide to First-Generation IDO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion. Its inhibition is a promising strategy in cancer immunotherapy. This guide provides a comprehensive comparison of Ido1-IN-21 against first-generation IDO1 inhibitors, namely Indoximod, Epacadostat, and Navoximod. The following sections detail their mechanisms of action, comparative potency, and the experimental protocols used for their evaluation.
Comparative Analysis of IDO1 Inhibitors
The landscape of IDO1 inhibitors is diverse, with compounds exhibiting distinct mechanisms and potencies. This compound presents itself as a notable entrant in this field. A direct comparison with established first-generation inhibitors is crucial for its evaluation.
Mechanism of Action
A key differentiator among IDO1 inhibitors is their mode of action. While most are direct enzymatic inhibitors, some, like Indoximod, function as pathway inhibitors.
-
This compound : this compound is a direct inhibitor of the IDO1 enzyme.[1][2]
-
Indoximod : Unlike direct enzymatic inhibitors, Indoximod acts as an IDO pathway inhibitor. It functions downstream of the IDO1 enzyme, stimulating the mTORC1 signaling pathway, which is suppressed by tryptophan depletion.[3][4] This unique mechanism makes it agnostic to the specific tryptophan-catabolizing enzyme (IDO1, IDO2, or TDO) driving immunosuppression in the tumor microenvironment.[4]
-
Epacadostat : This is a potent and selective, orally available inhibitor of the IDO1 enzyme. It acts as a competitive inhibitor with respect to the substrate, tryptophan.
-
Navoximod : Navoximod is a direct, non-competitive inhibitor of the IDO1 enzyme. It also exhibits some inhibitory activity against tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism.
Potency and In Vitro Activity
The following tables summarize the available quantitative data on the potency of this compound and first-generation IDO1 inhibitors.
Table 1: Enzymatic Inhibition Potency
| Inhibitor | Target | IC50 / Ki | Notes |
| This compound | IDO1 | IC50: 0.64 μM | Enzymatic assay |
| Indoximod | IDO1 Pathway | Ki: 34 µM (for 1-methyl-D,L-tryptophan) | Not a direct enzyme inhibitor |
| Epacadostat | IDO1 | IC50: ~10 nM (human), 71.8 nM | Highly potent and selective |
| Navoximod | IDO1 | Ki: 7 nM | Potent inhibitor |
Table 2: Cellular Activity
| Inhibitor | Cell Line | IC50 / EC50 | Notes |
| This compound | HeLa cells | IC50: 1.04 μM | Measures inhibition of IDO1 activity in a cellular context |
| This compound | SW480 cells | IC50: 28.64 μM | Measures inhibition of cell viability |
| Epacadostat | Human IDO1-transfected HEK293/MSR cells | IC50: ~10 nM | Demonstrates cellular potency |
| Navoximod | IDO-expressing human monocyte-derived dendritic cells | EC50: 75 nM | Measures functional blockade of IDO-induced T-cell suppression |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of enzyme inhibitors. Below are methodologies for key assays cited in the evaluation of IDO1 inhibitors.
IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add varying concentrations of the test compound to the wells of the microplate.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at 321 nm using a spectrophotometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data.
Cellular IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Objective: To determine the IC50 of a test compound for IDO1 inhibition in a cell-based assay.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Test compound
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Trichloroacetic acid (TCA)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Add varying concentrations of the test compound to the cells.
-
Add L-tryptophan to the cell culture medium.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins, then centrifuge.
-
Transfer the supernatant to a new plate and add DMAB reagent. This reagent reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition of kynurenine production and determine the IC50 value.
Visualizing the Landscape of IDO1 Inhibition
To better understand the biological context and experimental approaches, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 3. Increased expression of IDO1 is associated with improved survival and increased number of TILs in patients with high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
Assessing the Advantages of Ido1-IN-21 Over Dual IDO1/TDO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the tryptophan-catabolizing enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) has emerged as a promising strategy in cancer immunotherapy. By blocking the degradation of tryptophan into the immunosuppressive metabolite kynurenine, these inhibitors aim to restore anti-tumor immune responses. A key strategic question in the field is whether to selectively target IDO1 or to dually inhibit both IDO1 and TDO. This guide provides a comparative assessment of the potent IDO1 inhibitor, Ido1-IN-21, against the class of dual IDO1/TDO inhibitors, supported by available experimental data.
The Rationale for Selective IDO1 Inhibition with this compound
IDO1 is a critical enzyme in promoting immune tolerance and is frequently overexpressed in various tumor types, correlating with poor prognosis.[1][2] Selective inhibition of IDO1, exemplified by this compound, offers the potential for a targeted therapeutic approach with a focused mechanism of action. This specificity may minimize off-target effects and associated toxicities that could arise from inhibiting TDO, an enzyme with a primary physiological role in regulating systemic tryptophan levels in the liver.[3]
This compound has demonstrated potent inhibition of the IDO1 enzyme and has shown efficacy in preclinical cancer models.
The Case for Dual IDO1/TDO Inhibition
The primary argument for dual inhibition of IDO1 and TDO stems from the potential for compensatory upregulation of TDO in the tumor microenvironment following selective IDO1 blockade.[4][5] In tumors that co-express both enzymes, or in cases where TDO expression is induced as a resistance mechanism, a dual inhibitor may provide a more comprehensive and durable suppression of the kynurenine pathway. Several dual IDO1/TDO inhibitors, such as M4112 and SHR9146 (HTI-1090), have entered clinical development.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative dual IDO1/TDO inhibitors.
Table 1: Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IDO1 IC50 | 0.64 µM | Enzymatic Assay | |
| IDO1 Activity IC50 | 1.04 µM | HeLa Cells | |
| Cell Viability IC50 | 28.64 µM | SW480 Cells |
Table 2: Characteristics of Dual IDO1/TDO Inhibitors
| Inhibitor | IDO1 Inhibition | TDO Inhibition | Key Findings | References |
| M4112 | Potent | Potent | Showed significant decrease in kynurenine:tryptophan ratio in liver and tumor in mice. In a Phase I trial, it was well-tolerated but did not show a significant reduction of plasma kynurenine at steady state. | |
| SHR9146 (HTI-1090) | Potent | Potent | Preclinical studies demonstrated pharmacokinetic properties suitable for oral dosing. Clinical trials are ongoing. | |
| AT-0174 | Potent | Potent | In a preclinical model of platinum-resistant lung cancer, dual inhibition with AT-0174 suppressed tumor growth to a greater degree than selective IDO1 inhibition alone. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
IDO1 Enzymatic Assay
A common method to determine the enzymatic activity of IDO1 involves measuring the production of kynurenine from tryptophan.
-
Reaction Mixture Preparation : A typical reaction mixture contains potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase.
-
Enzyme and Inhibitor Addition : Purified recombinant IDO1 enzyme is added to the reaction mixture with or without the test inhibitor (e.g., this compound) at varying concentrations.
-
Incubation : The reaction is incubated at 37°C for a defined period (e.g., 10-60 minutes).
-
Reaction Termination : The reaction is stopped by the addition of trichloroacetic acid.
-
Kynurenine Detection : The mixture is further incubated to hydrolyze N-formylkynurenine to kynurenine. After centrifugation, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), and the absorbance is measured at 480 nm. The IC50 value is calculated from the dose-response curve.
Cellular IDO1 Activity Assay (HeLa Cells)
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context.
-
Cell Seeding : HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
IDO1 Induction : IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
Inhibitor Treatment : The culture medium is replaced with fresh medium containing a fixed concentration of L-tryptophan and varying concentrations of the test inhibitor.
-
Incubation : Cells are incubated for an additional 24-48 hours.
-
Kynurenine Measurement : A portion of the cell culture supernatant is collected and processed as described in the enzymatic assay to measure kynurenine concentration.
In Vivo Tumor Model (CT26 Syngeneic Model)
The CT26 colon carcinoma model in immunocompetent BALB/c mice is a widely used model to assess the anti-tumor efficacy of immunomodulatory agents.
-
Tumor Cell Implantation : CT26 cells are injected subcutaneously into the flank of BALB/c mice.
-
Tumor Growth Monitoring : Tumor volume is monitored regularly using calipers.
-
Treatment Administration : Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound (e.g., 50 or 100 mg/kg) or a vehicle control is administered intraperitoneally every three days for a specified duration (e.g., 21 days).
-
Efficacy Evaluation : The primary endpoint is the inhibition of tumor growth, measured by tumor volume and weight at the end of the study. Overall survival may also be assessed.
-
Pharmacodynamic Analysis : Plasma and tumor tissue can be collected to measure kynurenine and tryptophan levels to confirm target engagement.
Visualizing the Pathways and Processes
IDO1/TDO Signaling Pathway
Caption: The IDO1/TDO pathway and points of therapeutic intervention.
Experimental Workflow for Inhibitor Evaluation
Caption: A general workflow for the preclinical evaluation of IDO1/TDO inhibitors.
Conclusion: A Strategic Choice Based on Tumor Biology
The decision to pursue a selective IDO1 inhibitor like this compound or a dual IDO1/TDO inhibitor is nuanced and likely depends on the specific cancer indication and patient population.
Advantages of a selective IDO1 inhibitor such as this compound may include:
-
Targeted Efficacy: For tumors where IDO1 is the primary driver of tryptophan catabolism, a highly potent and selective inhibitor offers a direct and powerful means of reversing immune suppression.
-
Potentially Improved Safety Profile: By avoiding the inhibition of TDO, which plays a role in systemic tryptophan homeostasis, a selective inhibitor might offer a better safety and tolerability profile.
The primary advantage of a dual IDO1/TDO inhibitor lies in its potential to:
-
Overcome Resistance: In tumors that co-express both enzymes or upregulate TDO upon IDO1 inhibition, a dual inhibitor could provide a more robust and sustained therapeutic effect.
Ultimately, the optimal strategy may involve a personalized medicine approach, where the expression levels of both IDO1 and TDO in a patient's tumor could guide the selection of either a selective or a dual inhibitor. Further clinical investigation is necessary to fully elucidate the comparative advantages of these two therapeutic strategies in different cancer contexts.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ido1-IN-21 and Other Key IDO1 Inhibitors
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune suppression. This guide provides a comparative overview of the preclinical findings for Ido1-IN-21, a novel IDO1 inhibitor, alongside other notable inhibitors in this class: Epacadostat, Navoximod, and Linrodostat. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Quantitative Performance Data
The following table summarizes the key in vitro and in vivo efficacy data for this compound and its comparators.
| Compound | Target | In Vitro IC50 | Cellular Assay IC50 | In Vivo Model | Efficacy |
| This compound | IDO1 | 0.64 µM | 1.04 µM (HeLa cells) | CT26 tumor-bearing mice | Potent antitumor activity with low toxicity[1] |
| Epacadostat | IDO1 | ~71.8 nM | ~10 nM (human IDO1) | CT26 tumor model mice | Suppressed tumor growth (56% TGC at 30 mg/kg)[2] |
| Navoximod | IDO1 | Ki of 7 nM | 75 nM (EC50) | B16F10 tumor-bearing mice | Markedly enhances antitumor responses with vaccination |
| Linrodostat | IDO1 | 1.7 nM | 1.1 nM (IDO1-HEK293 cells) | Human SKOV3 xenograft tumor mouse model | 61% reduction in kynurenine levels at 60 mg/kg[3] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: IDO1 signaling pathway and points of inhibition.
Caption: In vivo experimental workflow for this compound.
Experimental Protocols
This compound In Vivo Antitumor Assay in CT26 Tumor-Bearing Mice
This protocol is based on the methodology described for compound 10m (this compound) by Wang K, et al.[1].
1. Animal Model:
-
Female Balb/c mice are used.
-
Mice are subcutaneously injected with CT26 tumor cells.
2. Tumor Induction:
-
CT26 cells are cultured and harvested.
-
A suspension of CT26 cells is injected into the right flank of each mouse.
3. Treatment:
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
This compound is administered at specified doses. The publication notes potent activity but does not specify the exact dose for "10m" in the abstract[1].
-
A vehicle control is administered to the control group.
-
Treatment is administered for a defined period.
4. Efficacy and Toxicity Assessment:
-
Tumor volumes are measured regularly using calipers.
-
Body weight and general health of the mice are monitored to assess toxicity.
-
At the end of the study, tumors may be excised and weighed.
5. Data Analysis:
-
Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed antitumor effects.
General Protocol for In Vitro IDO1 Cellular Assay (HeLa Cells)
This is a generalized protocol based on common methodologies for evaluating IDO1 inhibitors like Epacadostat.
1. Cell Culture:
-
HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
2. IDO1 Induction:
-
Cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme. This is typically done for 24-48 hours.
3. Compound Treatment:
-
The IDO1 inhibitor (e.g., Epacadostat, this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
The cells are treated with the inhibitor for a specified period.
4. Kynurenine Measurement:
-
After incubation with the inhibitor, the cell culture supernatant is collected.
-
The concentration of kynurenine, the product of IDO1 activity, is measured. This is often done using a colorimetric assay involving Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 480 nm).
5. Data Analysis:
-
The percentage of IDO1 inhibition is calculated for each concentration of the inhibitor relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is determined by fitting the data to a dose-response curve.
General Protocol for Mixed Lymphocyte Reaction (MLR)
This protocol is a generalized representation of how the immunomodulatory effects of IDO1 inhibitors like Navoximod are assessed.
1. Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors using density gradient centrifugation.
2. Cell Preparation:
-
Responder Cells: T cells are purified from the PBMCs of one donor. These cells are often labeled with a proliferation dye such as CFSE to track cell division.
-
Stimulator Cells: Dendritic cells (DCs) are generated from the monocytes of the second donor. These cells are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their own proliferation while still being able to stimulate the responder T cells.
3. Co-culture:
-
The responder T cells and stimulator DCs are co-cultured in a 96-well plate.
-
The IDO1 inhibitor (e.g., Navoximod) is added to the co-culture at various concentrations.
4. Proliferation and Cytokine Analysis:
-
The co-culture is incubated for several days (typically 3-5 days).
-
T cell proliferation is assessed by measuring the dilution of the proliferation dye (e.g., CFSE) using flow cytometry.
-
The supernatant from the co-culture can be collected to measure the levels of various cytokines (e.g., IFN-γ, IL-2) using methods like ELISA or multiplex bead assays to assess the functional response of the T cells.
5. Data Analysis:
-
The effect of the IDO1 inhibitor on T cell proliferation and cytokine production is quantified and compared to the vehicle control. This demonstrates the ability of the inhibitor to reverse IDO1-mediated immune suppression.
References
- 1. Discovery of novel sulfonamide chromone-oxime derivatives as potent indoleamine 2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of exiguamine A analogues as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ido1-IN-21: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the recommended procedures for the disposal of Ido1-IN-21, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of research-grade small molecule inhibitors. It is crucial to note that these are general recommendations and must be supplemented by a thorough review and adherence to your institution's specific Environmental, Health, and Safety (EHS) protocols and local regulations.
Key Handling and Storage Information
Proper storage and handling are the first steps in a safe disposal plan. Below is a summary of the available information for this compound.
| Parameter | Recommendation |
| Storage of Powder | -20°C for up to 3 years. |
| Storage in Solvent | -80°C for up to 1 year. |
| Shipping | Shipped with blue ice or at ambient temperature. |
| Reconstitution | For in-vivo studies, solvents like DMSO, PEG300/PEG400, Tween 80, and corn oil can be used. For cellular experiments, it is advised to prepare a concentrated stock solution. |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, whether in solid or solution form, requires careful segregation and labeling to prevent accidental exposure and ensure compliant waste management.
Disposal of Solid (Powder) this compound:
-
Waste Identification: Unused or expired solid this compound should be treated as chemical waste.
-
Containerization: Place the solid waste in a clearly labeled, sealed container that is compatible with chemical waste. The original vial, if empty or containing residual amounts, should also be disposed of as chemical waste.
-
Labeling: The container must be labeled with the full chemical name ("this compound"), the quantity of waste, and any known hazard symbols as per your institution's guidelines.
-
Segregation: Store the container in a designated chemical waste accumulation area, segregated from incompatible materials.
-
EHS Pickup: Arrange for the collection of the chemical waste by your institution's EHS department.
Disposal of this compound Solutions:
-
Waste Classification: Solutions containing this compound should be classified as hazardous chemical waste. This includes stock solutions, experimental dilutions, and any contaminated solvents.
-
Solvent Considerations: The disposal route for solutions will also depend on the solvent used (e.g., DMSO, ethanol). Halogenated and non-halogenated solvent waste streams should typically be segregated.
-
Containerization: Use a designated, leak-proof waste container appropriate for the solvent. Never mix incompatible waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) and their approximate concentrations, and any relevant hazard warnings.
-
Accumulation and Disposal: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is sealed when not in use. Follow your institutional procedures for EHS pickup.
Decontamination of Labware:
All labware (e.g., glassware, pipette tips) that has come into contact with this compound should be decontaminated or disposed of as hazardous waste. For reusable glassware, a thorough rinse with an appropriate solvent, which is then collected as chemical waste, is recommended before standard washing procedures. Disposable items should be placed in a designated solid chemical waste container.
Experimental Workflow for Safe Disposal
The following diagram illustrates a general workflow for the safe handling and disposal of a research chemical like this compound.
By adhering to these guidelines and your local institutional policies, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment for all.
Essential Safety and Logistical Information for Handling Ido1-IN-21
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent compounds like Ido1-IN-21. The following table summarizes the recommended PPE for various handling procedures.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing, with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.[1] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.[1] |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown | • Heavy-duty, chemical-resistant gloves.[1] |
Operational Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
1. Designated Area:
-
All work with this compound, both in solid and solution form, should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
This area should be clearly marked with warning signs indicating the presence of a potent compound.
2. Weighing and Aliquoting:
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.[1]
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces thoroughly after each use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Avoid splashing by adding solvent to the solid slowly.
-
Ensure the container is securely capped before removing it from the fume hood.
4. Spill Management:
-
In case of a spill, evacuate the immediate area and alert the laboratory safety officer.
-
For a small spill, and if you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material, working from the outside in.
-
Clean the area with a suitable deactivating agent or a strong detergent solution.
-
Collect all cleanup materials in a sealed hazardous waste container.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weighing papers, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocols and Data
This compound is an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, converting tryptophan to kynurenine. This pathway is exploited by tumors to evade the immune system. IDO1 inhibitors aim to block this activity, restoring local tryptophan levels and enhancing the anti-tumor immune response.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (IDO1) | 0.64 μM | ||
| IC₅₀ (HeLa cells) | 1.04 μM | HeLa | |
| IC₅₀ (SW480 cells) | 28.64 μM | SW480 |
In Vitro Cell-Based Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on IDO1 in a cellular context.
Objective: To determine the IC₅₀ of this compound in a cancer cell line expressing IDO1.
Materials:
-
HeLa or SW480 cells
-
Cell culture medium and supplements
-
This compound
-
Interferon-gamma (IFN-γ)
-
Reagents for kynurenine detection (e.g., by HPLC or a colorimetric assay)
-
96-well plates
Methodology:
-
Cell Seeding: Seed HeLa or SW480 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1. The optimal concentration and incubation time should be determined empirically.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the IFN-γ containing medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 48 hours).
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of kynurenine in the supernatant using a suitable method.
-
Data Analysis: Plot the kynurenine concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Animal Study
This protocol is based on a study that evaluated the anti-tumor efficacy of this compound in a mouse model.
Objective: To assess the effect of this compound on tumor growth in a CT26 tumor-bearing mouse model.
Animal Model: CT26 tumor-bearing mice.
Dosage and Administration:
-
Dosages: 50 and 100 mg/kg.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Every three days for 21 consecutive days.
Methodology:
-
Tumor Implantation: Subcutaneously implant CT26 tumor cells into the mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment Initiation: Once the tumors reach a certain size, randomize the mice into different treatment groups (vehicle control, 50 mg/kg this compound, and 100 mg/kg this compound).
-
Compound Administration: Administer this compound or the vehicle according to the specified dosage and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the study. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth between the different treatment groups to evaluate the anti-tumor efficacy of this compound. The cited study found that this treatment led to a significant suppression of tumor growth.
Visualizations
IDO1 Signaling Pathway in Cancer Immunity
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
